Capmatinib
Description
This compound is a small molecule kinase inhibitor targeted against c-Met (a.k.a. hepatocyte growth factor receptor [HGFR]), a receptor tyrosine kinase that, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair. Aberrant c-Met activation - via mutations, amplification, and/or overexpression - is known to occur in many types of cancer, and leads to overactivation of multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK. Mutations in MET have been detected in non-small cell lung cancer (NSCLC), and the prevalence of MET amplification in epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI)-naive patients with NSCLC has been reported to be 1.4% - 21%. This co-occurrence has made c-Met a desirable target in the treatment of NSCLC. Manufactured by Novartis and marketed under the brand name Tabrecta, this compound was granted accelerated approval by the FDA on May 6, 2020, for the treatment of NSCLC in patients whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping. The presence of the mutation must be confirmed by an FDA-approved test, such as the FoundationOne CDx assay (manufactured by Foundation Medicine, Inc.), which was approved by the FDA on the same day. As this indication was granted under an accelerated approval, its continued approval is contingent upon verification of this compound's benefit in confirmatory trials. This compound was approved by Health Canada on June 8, 2022.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Mesenchymal Epithelial Transition Inhibitor, and Cytochrome P450 1A2 Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor.
This compound is an orally available, small molecule inhibitor of the mesenchymal-epithelial transition (MET) factor tyrosine kinase receptor that is used in selected patients with non-small cell lung cancer (NSCLC). Serum aminotransferase elevations are common during therapy with this compound, which rarely can lead to clinically apparent liver injury that can be severe and even fatal.
This compound is an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. This compound selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and has 3 approved and 10 investigational indications.
a c-Met inhibitor
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOLIMKSCNQPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145595 | |
| Record name | Capmatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029712-80-8 | |
| Record name | Capmatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029712-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capmatinib [USAN:INN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capmatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11791 | |
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| Record name | Capmatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-N-methyl-4-[7-[(quinolin-6-yl)methyl]imidazo[1,2-b]-[1,2,4]triazin-2-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.414 | |
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| Record name | CAPMATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY34L4F9OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Capmatinib's Mechanism of Action in MET-Amplified Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of capmatinib, a potent and selective MET inhibitor, with a specific focus on its activity in MET-amplified cancers. We will delve into the molecular interactions, signaling pathways, preclinical evidence, clinical efficacy, and mechanisms of resistance, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Introduction: The MET Proto-Oncogene and this compound
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding with its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes like embryogenesis and tissue regeneration.[1] However, aberrant MET signaling, often driven by gene amplification, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[2] MET amplification leads to ligand-independent, constitutive activation of the MET receptor, triggering a cascade of downstream signaling pathways that promote tumor cell proliferation, survival, migration, and invasion.[2]
This compound (formerly INC280) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of MET.[3][4] It is classified as a Type Ib inhibitor, binding to a pocket adjacent to the ATP-binding site of the MET kinase domain.[1][5] This guide will explore the intricate details of how this compound exerts its therapeutic effects in the context of MET-amplified malignancies.
Core Mechanism of Action: Inhibition of MET Signaling
In cancers with MET amplification, an increased number of MET gene copies leads to overexpression of the MET receptor on the cell surface. This high receptor density facilitates ligand-independent dimerization and autophosphorylation, resulting in constitutive kinase activity.
Activated MET serves as a docking site for various signaling proteins, leading to the activation of several key downstream oncogenic pathways, including:
-
RAS/MAPK Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Drives cell growth, survival, and proliferation.[1]
-
JAK/STAT Pathway: Involved in cell survival and inflammation.[1]
-
SRC Pathway: Contributes to cell motility and invasion.[1]
This compound selectively binds to the MET kinase domain, preventing its autophosphorylation and subsequent activation.[6] This blockade effectively abrogates the downstream signaling cascades that are essential for tumor growth and survival in MET-dependent cancers.[6][7]
Preclinical Evidence of this compound's Activity
Preclinical studies have been instrumental in establishing the potency and selectivity of this compound. In vitro studies using human cell lines demonstrated that this compound has a high degree of selectivity for MET, with over 10,000-fold selectivity compared to a large panel of other human kinases.[1] Furthermore, this compound demonstrated potent inhibition of cell growth and MET-dependent survival signaling in MET-dependent cell lines.[8] In vivo studies using murine tumor xenograft models derived from human lung tumors with MET amplification also showed significant anti-tumor activity.[6]
| Parameter | Value | Assay Type | Reference |
| Selectivity for MET | >10,000-fold | Human kinase assays | [1] |
| Selectivity for MET | >1,000-fold | Kinase panel (442 kinases) | [1] |
Clinical Efficacy in MET-Amplified NSCLC
The pivotal Phase II GEOMETRY mono-1 study evaluated the efficacy and safety of this compound in patients with advanced NSCLC harboring MET exon 14 skipping mutations or MET amplification.[9][10] For patients with high-level MET amplification, defined as a gene copy number (GCN) of ≥10, this compound demonstrated clinically meaningful activity.[10][11]
| Patient Cohort (MET GCN ≥10) | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| Previously Treated (n=69) | 29% | 8.31 months | 4.07 months | [10][11] |
| Treatment-Naïve (n=15) | 40% | 7.54 months | 4.17 months | [10][11] |
These findings underscore that a high level of MET amplification is a key predictive biomarker for response to this compound.[2][12] The drug showed moderate response rates in this patient population, establishing it as a viable therapeutic option.[12]
Key Experimental Protocols
The evaluation of MET inhibitors like this compound involves a series of standardized preclinical experiments to characterize their biochemical activity, cellular effects, and in vivo efficacy.
A. Kinase Inhibition Assay:
-
Objective: To determine the potency and selectivity of the inhibitor against a panel of kinases.
-
Methodology: Recombinant MET kinase is incubated with the inhibitor at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then calculated. To determine selectivity, the inhibitor is tested against a broad panel of other kinases.
B. Cell Proliferation Assay:
-
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
-
Methodology: MET-amplified cancer cell lines (e.g., EBC-1) are seeded in multi-well plates and treated with increasing concentrations of the inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
C. Western Blotting:
-
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of MET and its downstream signaling proteins.
-
Methodology: MET-amplified cells are treated with the inhibitor for a short period. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane and probed with specific antibodies against phosphorylated MET (p-MET), total MET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
D. In Vivo Tumor Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: MET-amplified human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess treatment response. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target inhibition).[6]
References
- 1. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Impact of this compound in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 3. This compound for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 9. Clinical trial finds targeted drug effective in patients who have lung cancer with certain gene mutations [massgeneral.org]
- 10. asco.org [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound Shows Activity in MET-Amplified Non–Small-Cell Lung Cancer [ahdbonline.com]
Capmatinib: A Deep Dive into its Role as a Selective MET Tyrosine Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib (Tabrecta®) is a potent and selective, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Dysregulation of the MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping mutations and MET gene amplification, is a key oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[2][3] this compound is designed to specifically target cancer cells with these MET alterations, thereby minimizing off-target effects and offering a more precise therapeutic approach compared to conventional chemotherapy.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, clinical efficacy and safety, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Selective Inhibition of the MET Signaling Pathway
The MET proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a crucial role in normal cellular processes like proliferation, survival, and migration.[4][5] Upon binding of its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[5][6][7] In cancer, aberrant MET activation leads to uncontrolled cell growth, angiogenesis, and metastasis.[5][8]
Mutations causing the skipping of MET exon 14 result in a dysfunctional regulatory domain, leading to reduced degradation of the MET protein and its subsequent accumulation and constitutive activation.[1][9] this compound functions by binding to the ATP-binding site of the MET receptor, which inhibits its kinase activity.[4] This blockade prevents the phosphorylation of MET and its downstream signaling molecules, ultimately leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][4] Preclinical studies have demonstrated that this compound is highly selective for MET over a large panel of other human kinases, highlighting its targeted nature.[10][11]
Below is a diagram illustrating the MET signaling pathway and the point of intervention by this compound.
Clinical Efficacy and Safety: The GEOMETRY mono-1 Trial
The pivotal phase 2 GEOMETRY mono-1 trial evaluated the efficacy and safety of this compound in patients with advanced NSCLC harboring METex14 skipping mutations or MET amplification.[12][13] Patients received 400 mg of this compound orally twice daily.[12] The primary endpoint was the overall response rate (ORR), with duration of response (DOR) as a key secondary endpoint.[12][14]
Efficacy in METex14-Mutated NSCLC
The trial demonstrated significant antitumor activity of this compound in patients with METex14-mutated NSCLC.[9][12] The efficacy data from the GEOMETRY mono-1 study are summarized in the table below.
| Patient Cohort (METex14) | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve (n=28) | 68% (95% CI, 48-84)[12][13] | 12.6 months (95% CI, 5.6-NE)[12][13] | 12.4 months (95% CI, 8.2-23.4)[14] |
| Previously Treated (n=69) | 41% (95% CI, 29-53)[12][13] | 9.7 months (95% CI, 5.6-13.0)[12][13] | 5.4 months (95% CI, 4.2-7.0)[14] |
| (CI: Confidence Interval; NE: Not Estimable) |
Safety and Tolerability
This compound demonstrated a manageable safety profile in the GEOMETRY mono-1 trial.[9][12] The most common treatment-related adverse events (AEs) are detailed in the table below.
| Adverse Event | Any Grade | Grade 3/4 |
| Peripheral Edema | 54%[9] | 9%[15] |
| Nausea | 46%[9] | 2%[15] |
| Vomiting | 28%[14] | 2%[15] |
| Increased Blood Creatinine | 33%[9] | 0%[15] |
| Fatigue | 29%[10] | - |
| Decreased Appetite | ≥20%[16] | - |
| Dyspnea | ≥20%[16] | 5% (Serious AE)[17] |
| Cough | ≥20%[16] | - |
Most adverse events were grade 1 or 2 and were generally reversible.[12]
Experimental Protocols
A variety of experimental techniques are employed to characterize the activity of this compound and to identify patients who may benefit from this targeted therapy. Detailed methodologies for key experiments are provided below.
MET Kinase Inhibition Assay
This assay determines the potency of this compound in inhibiting MET kinase activity.
Protocol:
-
Reagents and Materials: Recombinant human MET kinase, ATP, a suitable peptide substrate, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A reaction mixture containing MET kinase, the peptide substrate, and varying concentrations of this compound is prepared in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent detection reagent.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular MET Phosphorylation Assay
This assay measures the ability of this compound to inhibit MET phosphorylation within cancer cell lines.
Protocol:
-
Cell Culture: MET-dependent cancer cell lines (e.g., those with MET amplification or METex14 mutations) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein concentration is determined.
-
Western Blot Analysis:
-
Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated MET (p-MET) and total MET.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Data Analysis: The intensity of the p-MET bands is normalized to the total MET bands to determine the extent of inhibition at different this compound concentrations.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for METex14 Skipping
This molecular biology technique is used to detect the presence of METex14 skipping mutations in patient tumor samples.
Protocol:
-
RNA Extraction: Total RNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using primers that flank exon 14 of the MET gene.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel.
-
Analysis: The presence of a shorter PCR product indicates the skipping of exon 14.
Fluorescence In Situ Hybridization (FISH) for MET Gene Amplification
FISH is a cytogenetic technique used to determine the copy number of the MET gene in tumor cells.
Protocol:
-
Probe Hybridization: A fluorescently labeled DNA probe specific to the MET gene and a control probe for the centromere of chromosome 7 (CEP7) are hybridized to FFPE tumor tissue sections.
-
Microscopy: The slides are visualized using a fluorescence microscope.
-
Signal Counting: The number of MET gene signals (red) and CEP7 signals (green) are counted in a predefined number of tumor cell nuclei.
-
Data Analysis: The MET/CEP7 ratio is calculated. A ratio greater than or equal to 2.0 is typically considered indicative of MET amplification.
Immunohistochemistry (IHC) for MET Protein Expression
IHC is used to assess the level of MET protein expression in tumor tissue.
Protocol:
-
Tissue Preparation: FFPE tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the MET antigen.
-
Antibody Incubation: The sections are incubated with a primary antibody specific for the MET protein, followed by a secondary antibody conjugated to an enzyme.
-
Detection: A chromogenic substrate is added, which results in a colored precipitate at the site of the antigen-antibody reaction.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to determine an H-score.
The following diagram illustrates a typical workflow for patient screening and enrollment in a clinical trial like GEOMETRY mono-1.
Mechanisms of Resistance to this compound
Despite the significant clinical benefit of this compound, acquired resistance can emerge. Understanding the mechanisms of resistance is crucial for developing subsequent lines of therapy.
On-target resistance can occur through secondary mutations in the MET kinase domain that interfere with this compound binding.
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the MET blockade. These can include:
-
Activation of other receptor tyrosine kinases: Upregulation of signaling through receptors like EGFR can compensate for MET inhibition.[18][19]
-
Alterations in downstream signaling components: Mutations in genes such as KRAS or amplification of PIK3CA can lead to constitutive activation of pathways downstream of MET.[18][19][20]
The diagram below outlines potential resistance mechanisms to this compound.
Conclusion
This compound is a highly effective and selective MET tyrosine kinase inhibitor that has demonstrated significant clinical benefit for patients with advanced NSCLC harboring METex14 skipping mutations. Its manageable safety profile further supports its use in this patient population. The ongoing investigation into mechanisms of resistance and the development of combination therapies will be critical in further optimizing the use of this compound and improving outcomes for patients with MET-driven cancers. This technical guide provides a foundational understanding of this compound for researchers and clinicians working to advance the field of precision oncology.
References
- 1. Correlation between MET Gene Copy Number by Silver in Situ Hybridization and Protein Expression by Immunohistochemistry in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. IHC for MET Expression [bio-protocol.org]
- 7. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 9. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Therapies for Metastatic Non-Small Cell Lung Cancer with MET Exon 14 Alterations: A Spotlight on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MET Amplification by FISH | MLabs [mlabs.umich.edu]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. discover-met.com [discover-met.com]
- 17. Fluorescent in situ hybridization (FISH) [bio-protocol.org]
- 18. Immunohistochemistry (IHC) [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Capmatinib on Downstream MET Signaling Pathways: A Technical Guide
Introduction
Capmatinib (Tabrecta®) is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a protein that plays a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][4] In normal physiological conditions, the binding of HGF to the MET receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[5][6] However, in several cancers, aberrant MET activation—driven by mechanisms such as MET exon 14 skipping mutations (METex14), gene amplification, or protein overexpression—leads to constitutive signaling and promotes oncogenesis.[7][8][9][10] METex14 mutations, which occur in approximately 3-4% of non-small cell lung cancer (NSCLC) cases, result in a faulty receptor that evades normal degradation, leading to prolonged signaling.[2][7][11]
This compound is specifically designed to target these MET-driven malignancies. By binding to the kinase domain of the MET receptor, it blocks phosphorylation and disrupts the oncogenic signaling cascades that fuel tumor growth and survival.[1][6][11] This guide provides an in-depth analysis of this compound's mechanism of action, its specific effects on key downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound functions as a selective kinase inhibitor by targeting the c-Met receptor.[7][8] It binds to the ATP-binding site within the intracellular kinase domain of the MET receptor.[1][11] This competitive inhibition prevents the autophosphorylation of tyrosine residues that is critical for the receptor's activation.[1][7] By blocking this initial step, this compound effectively shuts down the entire downstream signaling cascade that is aberrantly activated in MET-altered cancers.[7][9] This targeted action halts the proliferation of cancer cells and can induce programmed cell death, or apoptosis.[1][6] The selectivity of this compound for cells with MET alterations helps to minimize its impact on healthy cells, offering a more precise and less toxic therapeutic approach compared to conventional chemotherapy.[1]
Impact on Downstream MET Signaling Pathways
Aberrant MET activation triggers several key intracellular signaling cascades, most notably the PI3K/AKT, MAPK/ERK, and STAT3 pathways. These pathways are central to tumor cell proliferation, survival, and metastasis.[5][8][10] this compound's inhibition of MET phosphorylation leads to the direct downregulation of these critical downstream effectors.[9]
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, growth, and proliferation. Upon MET activation, the receptor recruits and activates PI3K, which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression. In MET-driven cancers, this pathway is constitutively active. This compound treatment has been shown to reduce the phosphorylation of AKT, thereby inactivating this pro-survival pathway.[12][13]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route activated by MET. It involves a cascade of protein kinases (RAS, RAF, MEK, and ERK) that ultimately leads to the phosphorylation of transcription factors controlling gene expression related to cell proliferation, differentiation, and migration. Studies have demonstrated that this compound effectively inhibits the phosphorylation of ERK in MET-dependent cancer models, indicating a shutdown of this proliferative pathway.[4]
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is directly involved in tumor progression by promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[14][15] MET activation leads to the phosphorylation and activation of STAT3, which then translocates to the nucleus to act as a transcription factor for various oncogenes.[16] this compound treatment has been shown to decrease the levels of phosphorylated STAT3 (p-STAT3) in MET-addicted cancer cells, thereby inhibiting its function.[12]
Quantitative Data on this compound Efficacy
The clinical efficacy of this compound has been most robustly demonstrated in patients with NSCLC harboring METex14 skipping mutations or MET amplification. The Phase II GEOMETRY mono-1 trial provided pivotal data leading to its regulatory approval.[17][18][19][20]
Table 1: Efficacy of this compound in NSCLC with METex14 Skipping (GEOMETRY mono-1)
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DoR) |
|---|---|---|
| Treatment-Naïve (n=60) | 68% (95% CI: 55-80)[21][22] | 16.6 months (95% CI: 8.4-22.1)[22] |
| Previously Treated (n=100) | 44% (95% CI: 34-54)[21][22] | 9.7 months (95% CI: 5.6-13.0)[17][22] |
(Data from the GEOMETRY mono-1 trial.[21][22])
Table 2: Efficacy of this compound in MET-Amplified NSCLC (GEOMETRY mono-1)
| MET Gene Copy Number (GCN) | Overall Response Rate (ORR) - Previously Treated | Overall Response Rate (ORR) - Treatment-Naïve |
|---|---|---|
| GCN ≥ 10 | 29% | 40% |
| GCN < 10 | Limited activity; cohorts closed for futility[17] | Limited activity; cohorts closed for futility[17] |
(Data from the GEOMETRY mono-1 trial.[18])
Mechanisms of Acquired Resistance
Despite the initial efficacy of this compound, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy. Key resistance pathways include:
-
Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent MET inhibition. A primary mechanism is the activation of the EGFR signaling pathway, sometimes through MET-EGFR heterodimerization.[23][24]
-
Downstream Genetic Alterations: Mutations or amplifications in genes downstream of MET, such as PIK3CA, can render the cells independent of MET signaling for their growth and survival.[23][24][25]
-
Secondary MET Mutations: On-target resistance can occur through the acquisition of new mutations in the MET gene itself (e.g., D1228 and Y1230 mutations), which can interfere with this compound binding.[26]
Key Experimental Protocols
The following are standard methodologies used to evaluate the impact of MET inhibitors like this compound.
Western Blotting for Phospho-Protein Analysis
Objective: To determine the effect of this compound on the phosphorylation status of MET and its downstream signaling proteins (e.g., AKT, ERK, STAT3).
Protocol:
-
Cell Culture and Treatment: Culture MET-dependent cancer cell lines (e.g., EBC-1, Hs 746T) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-MET, anti-p-AKT, anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Analysis: Re-probe the membrane with antibodies for the total forms of the proteins and a loading control (e.g., β-actin or GAPDH) to normalize the data and confirm equal protein loading.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To measure the dose-dependent effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate. The MTT is reduced by metabolically active cells to a purple formazan product. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Plot the cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of MET-dependent human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally, typically twice daily, based on its pharmacokinetic properties.[9][17]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume. Monitor body weight as a measure of general toxicity.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or after a set number of weeks).
-
Analysis: Euthanize the mice and excise the tumors. Compare the tumor growth curves between the treatment and control groups to determine the efficacy of this compound. The tumors can be further analyzed by immunohistochemistry or Western blotting.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MET Inhibitor this compound Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. biocomputix.com [biocomputix.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 12. MET inhibitor, this compound overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Inhibition of Stat3 Signaling Pathway by Natural Product Pectolinarigenin Attenuates Breast Cancer Metastasis [frontiersin.org]
- 16. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 17. This compound Benefits Adults with Advanced NSCLC and MET Exon 14... - Mass General Advances in Motion [advances.massgeneral.org]
- 18. The Clinical Impact of this compound in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 19. cancernetwork.com [cancernetwork.com]
- 20. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 23. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 25. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Phase II Study of this compound in Patients with MET-Altered Lung Cancer Previously Treated with a MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of Capmatinib to the MET Kinase Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib (INC280) is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway, through mechanisms such as MET exon 14 skipping mutations or gene amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3] this compound's therapeutic efficacy is intrinsically linked to its high binding affinity and selectivity for the MET kinase domain, which leads to the inhibition of downstream signaling pathways that promote tumor cell proliferation, survival, and migration.[1][4] This technical guide provides a comprehensive overview of the binding affinity of this compound to the MET kinase domain, details the experimental methodologies used to quantify this interaction, and illustrates the key signaling pathways involved.
Quantitative Binding Affinity of this compound to MET Kinase
The binding affinity of this compound to the MET kinase has been characterized using various biochemical and cellular assays. The data consistently demonstrate a high-potency interaction, with values in the low nanomolar to picomolar range.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 0.13 nM | Biochemical (cell-free) | - | [1][5] |
| Kd | 0.31 nM | Dose-response experiment | - | [5] |
| Cellular IC50 | 0.3–0.7 nM | Cell-based | Lung cancer cell lines | [2] |
| Cellular IC50 | 1.2 nM | Cell viability | SNU-5 | [4] |
| Cellular IC50 | 12.4 nM | Cell viability | S114 | [4] |
| Cellular IC50 | ~0.5 nM | Colony formation | H441 | [4] |
| Cellular IC50 | 2 nM | Colony formation | U-87MG | [4] |
| Cellular IC50 | 0.6 nmol/L | Cell-based | Ba/F3 with METex14 | [6] |
Table 1: Quantitative Binding Affinity Data for this compound to MET Kinase
MET Kinase Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways are crucial for cell growth, motility, and invasion. This compound, by binding to the ATP-binding site of the MET kinase domain, effectively blocks these signaling cascades.[7]
Experimental Protocols
The determination of this compound's binding affinity relies on a variety of sophisticated biophysical and biochemical assays. Below are detailed methodologies for three key experimental approaches.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying kinase-inhibitor binding.[8] They measure the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Alexa Fluor) when in close proximity.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of terbium-labeled MET kinase in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of a fluorescently labeled ATP-competitive tracer known to bind to MET kinase.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the fluorescent tracer and varying concentrations of this compound.
-
Initiate the binding reaction by adding the terbium-labeled MET kinase to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
The signal is typically read with a time delay to reduce background fluorescence.[9]
-
Calculate the ratio of the acceptor to donor emission.
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay measures the amount of ATP remaining in a solution following a kinase reaction.[10] The luminescent signal is inversely proportional to the kinase activity, making it suitable for assessing inhibitor potency.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ebiotrade.com [ebiotrade.com]
Capmatinib's Inhibition of Hepatocyte Growth Factor (HGF) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mesenchymal-Epithelial Transition (MET) proto-oncogene, located on human chromosome 7, encodes the c-Met receptor tyrosine kinase.[1] Its specific ligand is the Hepatocyte Growth Factor (HGF), a cytokine synthesized by mesenchymal cells.[1] The HGF/c-Met signaling pathway is crucial for normal physiological processes such as embryogenesis, tissue regeneration, and wound healing.[1] However, aberrant activation of this pathway through c-Met gene amplification, overexpression, or mutations is a known oncogenic driver in various solid tumors, including Non-Small Cell Lung Cancer (NSCLC).[2][3] Dysregulated HGF/c-Met signaling promotes tumor cell proliferation, survival, migration, and invasion by activating downstream pathways like PI3K/AKT, RAS/MAPK, and JAK/STAT.[1][2]
Capmatinib (formerly INCB28060, brand name Tabrecta) is a highly potent and selective, orally active, ATP-competitive inhibitor of the c-Met kinase.[4][5] It was developed to target cancers with MET-driven oncogenesis. This guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize its function.
Mechanism of Action: Potent and Selective Inhibition of c-Met
This compound is classified as a Type Ib MET tyrosine kinase inhibitor.[1] Its primary mechanism involves binding to the ATP-binding site of the c-Met kinase domain, which prevents the autophosphorylation of the receptor upon HGF binding.[4][6]
Normally, the binding of HGF to the c-Met receptor induces its dimerization and the subsequent trans-autophosphorylation of key tyrosine residues (Tyr-1234 and Tyr-1235) within the kinase domain.[1][7] This initial phosphorylation event is followed by the phosphorylation of Tyr-1349 and Tyr-1356 in the C-terminal docking site.[1][8] This fully activated state allows for the recruitment of adaptor proteins like GRB2, GAB1, and SRC, which in turn activate multiple downstream pro-oncogenic signaling cascades.[1][9]
This compound directly blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[1][10] This leads to the suppression of MET-mediated phosphorylation of effector proteins such as AKT, ERK1/2, STAT3/5, and FAK, ultimately inhibiting the proliferation and survival of c-Met-dependent tumor cells.[5][10]
Quantitative Preclinical Data
This compound has demonstrated high potency and selectivity in a range of preclinical models. Its inhibitory activity has been quantified through various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value | Cell Lines / Conditions | Reference(s) |
| Biochemical Assay | IC50 | 0.13 nM | Cell-free c-MET kinase assay | [4][5][11] |
| Cell-Based Assays | IC50 (c-MET Phosphorylation) | ~1.0 nM | - | [5][12] |
| IC50 (Cell Proliferation) | 0.3 - 0.7 nM | Lung cancer cell lines | [1] | |
| IC50 (Cell Proliferation) | 1.2 nM | SNU-5 (gastric cancer) | [12] | |
| IC50 (Cell Proliferation) | 12.4 nM | S114 (fibrosarcoma) | [12] | |
| IC50 (Colony Formation) | ~0.5 nM | H441 (lung cancer) | [12] | |
| IC50 (Colony Formation) | 2.0 nM | U-87MG (glioblastoma) | [12] | |
| IC50 (Cell Migration) | ~2.0 nM | HGF-stimulated H441 cells | [12] | |
| Selectivity | Kinase Panel | >10,000-fold | Selectivity for c-Met over a large panel of human kinases | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Model Type | Cancer Type | Dosing | Efficacy Outcome | Reference(s) |
| Xenograft | U-87MG (Glioblastoma) | 10 mg/kg (once daily) | Partial tumor regressions in 6 of 10 mice | [12] |
| Xenograft | EBC-1 (MET-amplified Lung Cancer) | 10 mg/kg (twice daily) | Significant tumor growth inhibition | [13] |
| PDX | MET exon 14 skipping (Lung Cancer) | 10 mg/kg (twice daily) | Antitumor efficacy observed | [13] |
| Xenograft | HCCLM3 (MET-amplified Liver Cancer) | 5 mg/kg (daily) | Antitumor activity observed | [13] |
Key Experimental Protocols
The characterization of this compound's activity relies on standardized biochemical and cell-based methodologies.
Biochemical c-Met Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the c-Met kinase domain.
-
Reagents : Recombinant c-Met kinase domain (e.g., amino acids 956-1390), a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound).[14]
-
Procedure : The recombinant c-Met enzyme is incubated with the substrate and varying concentrations of this compound in a 96-well plate.[15]
-
Initiation : The kinase reaction is initiated by adding ATP.
-
Detection : After incubation, the amount of phosphorylated substrate is quantified. A common method is Kinase-Glo®, which measures the amount of ATP remaining in the well; lower ATP levels correspond to higher kinase activity.[14] Alternatively, an ELISA-based method can be used, employing an anti-phosphotyrosine antibody to detect the phosphorylated substrate.[15]
-
Analysis : The results are used to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the c-Met kinase activity.
Cell-Based Assays (Proliferation and Phosphorylation)
These assays determine the effect of this compound on MET signaling and cell viability within a cellular context.
-
Cell Culture : MET-dependent cancer cell lines (e.g., EBC-1, SNU-5) are cultured under standard conditions.
-
Treatment : Cells are treated with a dose range of this compound for a specified duration (e.g., 2 hours for phosphorylation assays, 72 hours for proliferation assays).[5][12]
-
Phosphorylation Analysis (Western Blot) :
-
After short-term treatment (e.g., 2 hours), cells are lysed to extract proteins.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated c-Met (p-MET) and downstream effectors (p-AKT, p-ERK). Total protein levels are also measured as controls.
-
Secondary antibodies conjugated to a detection enzyme are used for visualization, showing a dose-dependent decrease in phosphorylation with increasing this compound concentration.[16]
-
-
Proliferation/Viability Analysis :
-
After long-term treatment (e.g., 72 hours), cell viability is measured.
-
A common method is the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.[17]
-
Data is plotted to determine the IC50 for cell proliferation.
-
Clinical Efficacy in NSCLC
The clinical development of this compound has focused on patients with NSCLC harboring mutations that cause MET exon 14 skipping (METex14), a key oncogenic driver.[3] The pivotal Phase II GEOMETRY mono-1 study demonstrated substantial antitumor activity in this patient population.[18][19]
Table 3: Key Efficacy Results from the GEOMETRY mono-1 Trial
| Patient Cohort | N | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) (95% CI) | Reference(s) |
| Treatment-Naïve | 28 | 68% (48 - 84%) | 12.6 months | [18][19] |
| Previously Treated | 69 | 41% (29 - 53%) | 9.7 months | [18][19] |
| Previously Treated (Final Analysis) | 100 | 44% (34.1 - 54.3%) | 9.7 months (5.6 - 13.0) | [20] |
These results led to the FDA's accelerated approval of this compound for adult patients with metastatic NSCLC whose tumors have a mutation leading to MET exon 14 skipping.[1][18]
Acquired Resistance Mechanisms
As with other targeted therapies, acquired resistance to this compound can develop. Preclinical studies have identified several mechanisms that allow cancer cells to bypass MET inhibition.
-
Activation of Bypass Pathways : A primary resistance mechanism involves the activation of alternative signaling pathways, most notably through the Epidermal Growth Factor Receptor (EGFR).[21][22] This can occur via heterodimerization between MET and EGFR or through increased expression of EGFR and its ligands.[22]
-
Genetic Alterations in Downstream Effectors : Amplification of downstream signaling molecules, such as PIK3CA (which encodes the p110α catalytic subunit of PI3K), can render cells resistant to upstream MET inhibition by constitutively activating the PI3K/AKT pathway.[21][22][23]
Conclusion
This compound is a highly selective and potent inhibitor of the HGF/c-Met signaling pathway. Its mechanism of action, characterized by the direct, ATP-competitive inhibition of the c-Met kinase, has been thoroughly validated through extensive preclinical studies. These foundational investigations successfully identified METex14 as a critical biomarker, paving the way for the GEOMETRY mono-1 trial, which demonstrated significant clinical benefit in this specific NSCLC patient population. Understanding the molecular basis of this compound's action, the methodologies used for its evaluation, and the emerging mechanisms of resistance is essential for optimizing its clinical use and developing next-generation therapeutic strategies.
References
- 1. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Molecular correlates of response to this compound in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. This compound for Patients with NSCLC with MET Exon 14 Mutation [theoncologynurse.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. This compound in MET Exon 14–Mutated NSCLC - The ASCO Post [ascopost.com]
- 21. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 23. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Capmatinib: Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib, marketed under the brand name Tabrecta, is a potent and selective inhibitor of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.[1] It is an orally bioavailable small molecule that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping (METex14) mutations.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, synthesis, and analytical characterization of this compound, along with detailed experimental protocols and clinical trial data.
Molecular Structure and Physicochemical Properties
This compound is a member of the imidazotriazine class of compounds.[4] Its chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][4][5][6]triazin-2-yl]benzamide. The molecular and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₁₇FN₆O | [7] |
| Molecular Weight | 412.43 g/mol | [7] |
| CAS Number | 1029712-80-8 | [8] |
| Appearance | Yellow powder | [6] |
| Solubility | Slightly soluble in acidic aqueous solutions (pH 1 and 2), with decreasing solubility towards neutral conditions. | [6] |
| pKa | pKa1: 0.9 (calculated), pKa2: 4.5 (experimental) | [6] |
| LogP | 1.2 (n-octanol/acetate buffer pH 4.0) | [6] |
Mechanism of Action
This compound is a highly selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[9] The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT3. These pathways are crucial for cell proliferation, survival, migration, and invasion. In several cancers, including NSCLC, aberrant MET signaling, driven by mutations (such as METex14 skipping), gene amplification, or protein overexpression, is a key oncogenic driver.[1]
The METex14 skipping mutation results in a MET protein that lacks a regulatory domain, leading to its constitutive activation and downstream signaling. This compound binds to the ATP-binding pocket of both wild-type and mutated MET, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This inhibition ultimately leads to the suppression of tumor cell growth, proliferation, and survival in MET-dependent cancers.[10]
Caption: this compound inhibits c-MET signaling.
Synthesis and Formulation
Several synthetic routes for this compound have been reported.[6][11] A common approach involves a multi-step synthesis culminating in the coupling of key intermediates. A representative synthesis is outlined below:
Caption: Synthetic route for this compound.
This compound is formulated as film-coated tablets for oral administration.
Analytical Characterization
Various analytical methods are employed for the characterization and quantification of this compound in bulk drug substance and pharmaceutical formulations. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for purity and assay determination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identification and quantification, especially in biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
A typical RP-HPLC method for this compound analysis is summarized in the table below.[5][12]
| Parameter | Condition |
| Column | C18 (e.g., Agilent, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Phosphate Buffer (pH 5.0) (65:35 v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 218 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 4.3 minutes |
Experimental Protocols
c-MET Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of the c-MET kinase.
-
Principle: A radiometric filter binding assay or a luminescence-based assay can be used to measure the phosphorylation of a substrate by the c-MET kinase in the presence of varying concentrations of this compound.
-
Materials:
-
Recombinant human c-MET kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP or ATP and ADP-Glo™ Kinase Assay kit
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, c-MET kinase, and the this compound dilutions.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³³P]ATP if using the radiometric method).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
For radiometric assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
For luminescence assay: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified.
-
Materials:
-
NSCLC cell lines with METex14 skipping mutation (e.g., H596, Hs 746T)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (typically ranging from nanomolar to micromolar concentrations) for a specific duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Western Blot Analysis of MET Phosphorylation
This technique is used to detect the phosphorylation status of the MET receptor and its downstream signaling proteins in response to this compound treatment.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target proteins.
-
Materials:
-
NSCLC cell lines with METex14 skipping mutation
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of MET and its downstream targets.
-
Caption: Western Blot Workflow.
Clinical Efficacy and Safety
The clinical development of this compound has been primarily focused on patients with NSCLC harboring METex14 skipping mutations. The pivotal Phase II GEOMETRY mono-1 study evaluated the efficacy and safety of this compound in this patient population.[4][14][15]
Key Efficacy Data from GEOMETRY mono-1 [2][3][4][16][17]
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve (n=60) | 68% | 16.6 months | 12.5 months |
| Previously Treated (n=100) | 44% | 9.7 months | 5.5 months |
The most common adverse reactions (≥20%) reported in patients treated with this compound include peripheral edema, nausea, fatigue, vomiting, dyspnea, and decreased appetite.
Conclusion
This compound is a highly effective and selective c-MET inhibitor that has demonstrated significant and durable clinical benefit for patients with NSCLC harboring METex14 skipping mutations. Its well-characterized molecular structure, mechanism of action, and favorable pharmacokinetic profile make it a valuable targeted therapy in the armamentarium against lung cancer. Further research is ongoing to explore its potential in other MET-driven malignancies and in combination with other anti-cancer agents. This guide provides a foundational understanding of this compound for researchers and clinicians involved in oncology drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
- 3. This compound in MET Exon 14–Mutated NSCLC - The ASCO Post [ascopost.com]
- 4. This compound in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. SID 355039604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MET Inhibitor this compound Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound Dihydrocholride_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. GEOMETRY Mono-1 Study: this compound in MET Exon 14–Mutated or MET-Amplified NSCLC [theoncologynurse.com]
- 17. novartis.com [novartis.com]
Methodological & Application
Capmatinib Concentration for In Vitro Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of capmatinib, a potent and selective c-MET inhibitor, in in vitro cell culture assays. The information compiled herein is intended to guide researchers in determining effective concentrations and performing key experiments to evaluate the cellular effects of this compound.
Introduction
This compound is an orally bioavailable, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through amplification, mutation, or overexpression, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3] this compound has demonstrated significant antitumor activity in preclinical models and is an approved therapeutic for NSCLC with MET exon 14 skipping mutations.[4] These notes provide a summary of effective in vitro concentrations and detailed protocols for common cell-based assays.
Mechanism of Action
This compound selectively binds to the ATP-binding site of the c-MET receptor, inhibiting its kinase activity.[5][6] This blockade prevents the autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in the kinase domain, which is a critical step in the activation of downstream signaling cascades.[2][5] The inhibition of c-MET phosphorylation by this compound leads to the suppression of major oncogenic pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling pathways, thereby impeding cancer cell proliferation, survival, and migration.[2][5][6][7]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro assays across different cancer cell lines. These values can serve as a starting point for experimental design.
| Cell Line | Assay Type | Parameter | Concentration/Effect | Reference |
| SNU-5 (Gastric Cancer) | Cell Viability | IC50 | 1.2 nM | [8] |
| S114 (Gastric Cancer) | Cell Viability | IC50 | 12.4 nM | [8] |
| H441 (NSCLC) | Cell Viability | IC50 | ~0.5 nM | [8] |
| U-87MG (Glioblastoma) | Cell Viability | IC50 | 2 nM | [8] |
| H1993 (NSCLC) | Cell Viability | IC50 | 2.3 nM (0.0023 µM) | [1] |
| Ba/F3 (METex14) | Cell Viability | IC50 | 0.6 nM | [3][9] |
| SNU-5 (Gastric Cancer) | Apoptosis | DNA Fragmentation | 0.017 - 333 nM | [8] |
| H441 (NSCLC) | Cell Migration | IC50 | ~2 nM | [10] |
| SNU-5 (Gastric Cancer) | Western Blot | p-c-MET Inhibition | 0.06 - 62.25 nM | [8] |
| H1993 (NSCLC) | Western Blot | p-EGFR & p-HER3 Inhibition | 0.5 - 50 nM | [11] |
| EBC-CR2 (NSCLC) | Western Blot | p-AKT & p-ERK Inhibition | 100 nM (in combination) | [12] |
| H1975+CAF (NSCLC) | Cell Viability | Sensitization to Osimertinib | 0.5 µM | |
| HCC827+CAF (NSCLC) | Cell Viability | Sensitization to Osimertinib | 0.5 µM |
Experimental Protocols
The following are detailed protocols for key in vitro experiments with this compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on vendor information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.12 mg of this compound in 1 mL of DMSO.[6]
-
Warm the solution gently and use sonication to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.[6]
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard MTT/MTS assay procedures.[13][14]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF and 16% SDS)[13]
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[8][9]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for c-MET Phosphorylation
This protocol provides a general framework for analyzing the phosphorylation status of c-MET and its downstream targets.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, and antibodies for downstream targets (e.g., p-AKT, AKT, p-ERK, ERK).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).[8]
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[8]
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MET diluted 1:1000 in 3% BSA in TBST) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-MET or a loading control like β-actin.
Conclusion
The provided data and protocols offer a comprehensive guide for researchers investigating the in vitro effects of this compound. The effective concentrations of this compound are in the low nanomolar range for sensitive cell lines, highlighting its potency as a c-MET inhibitor. Adherence to the detailed protocols will facilitate the generation of robust and reproducible data for studies on this compound's mechanism of action and its potential therapeutic applications.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biocompare.com [biocompare.com]
- 3. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody (44-888G) [thermofisher.com]
- 6. biossusa.com [biossusa.com]
- 7. HGFR/c-MET [p Tyr1230, p Tyr1234, p Tyr1235] Antibody (NSB888): Novus Biologicals [novusbio.com]
- 8. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 9. Phospho-c-Met (Tyr1003) Polyclonal Antibody (44-882G) [thermofisher.com]
- 10. Synergistic antitumor activity of low-dose c-Met tyrosine kinase inhibitor and sorafenib on human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Capmatinib Treatment for MET-Amplified Cancer Cell Lines
Introduction
Capmatinib (brand name Tabrecta®, formerly INC280) is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2][3] Dysregulation of the MET signaling pathway, often through gene amplification or mutation (such as exon 14 skipping), is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[4][5] Activation of MET by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT/mTOR, and STAT, which are crucial for tumor cell proliferation, survival, migration, and invasion.[6][7][8] this compound effectively blocks MET autophosphorylation and subsequent downstream signaling, demonstrating significant anti-tumor activity in preclinical models with MET-activating alterations.[2][9][10]
These application notes provide detailed protocols for researchers and scientists to effectively utilize this compound for in vitro studies on MET-amplified cancer cell lines. The protocols cover dose-response analysis to determine cell sensitivity, methods to confirm pathway inhibition, and a workflow for developing acquired resistance models.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes key quantitative data regarding the in vitro activity of this compound in relevant cancer cell lines.
| Cell Line | Cancer Type | MET Alteration | Parameter | Value | Reference |
| EBC-1 | NSCLC | MET Amplification | Sensitivity | Highly sensitive to MET inhibitors | [9][11] |
| Various | Lung Cancer | MET Exon 14 Skipping | IC₅₀ (Cell-based) | 0.6 nmol/L | [12] |
| Various | Lung Cancer | Not Specified | IC₅₀ (Cell-based) | 0.3–0.7 nmol/L | [2] |
| N/A | Biochemical Assay | N/A | IC₅₀ (Biochemical) | 0.13 nmol/L | [3] |
| HCC827 GR | NSCLC | EGFR mutant, MET Amplification | In vivo dose | 3 mg/kg once daily (in combination) | [9] |
| EBC-1 | NSCLC | MET Amplification | Conc. for resistance | Stepwise exposure from 10 nM to 2.4 µmol/L | [11][13] |
MET Signaling Pathway and this compound Inhibition
The diagram below illustrates the MET signaling cascade and the inhibitory action of this compound. Upon HGF binding, MET dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2.[2] This activates major downstream pathways like PI3K/AKT and RAS/MAPK, promoting cancer cell growth and survival.[6][7] this compound inhibits the initial autophosphorylation step, effectively shutting down these oncogenic signals.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assay for Dose-Response Analysis
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in MET-amplified cell lines using a luminescence-based cell viability assay like CellTiter-Glo®.
Materials:
-
MET-amplified cell line (e.g., EBC-1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete medium to the desired density.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL) and incubate for 24 hours to allow attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 10 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations or vehicle control.
-
-
Incubation:
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Experimental Workflow: Cell Viability Assay
Protocol 2: Western Blot Analysis of MET Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of MET and its downstream effectors, such as AKT and ERK.
Materials:
-
MET-amplified cell line
-
6-well plates
-
This compound and vehicle (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-6 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to quantify the reduction in phosphorylation of MET, AKT, and ERK relative to their total protein levels and the loading control (GAPDH).
-
Protocol 3: Generation of this compound-Resistant Cell Lines
This protocol describes a method for developing cell lines with acquired resistance to this compound through continuous, stepwise exposure to the drug.[14]
Materials:
-
Parental MET-amplified cell line (e.g., EBC-1)
-
Complete culture medium
-
This compound stock solution
Procedure:
-
Initial Exposure:
-
Begin by treating the parental cell line with this compound at a low concentration, typically around the IC₂₀ (the concentration that inhibits growth by 20%).
-
-
Stepwise Dose Escalation:
-
Culture the cells in the presence of the drug. When the cells resume proliferation and reach ~80% confluency, subculture them.
-
Once the cell population appears stable, incrementally increase the this compound concentration (e.g., by 1.5 to 2-fold).[14]
-
Repeat this process of gradual dose escalation over several months. The cells that survive and proliferate represent a drug-resistant population. Studies have successfully used final concentrations up to 2.4 µmol/L.[11][13]
-
-
Characterization of Resistant Lines:
-
Once a resistant line is established (i.e., it can proliferate in a significantly higher this compound concentration than the parental line), its phenotype should be confirmed.
-
Perform a cell viability assay (Protocol 1) to demonstrate a rightward shift in the dose-response curve and a significantly higher IC₅₀ value compared to the parental line.
-
Cryopreserve stocks of the resistant cells at various stages of development.
-
-
Maintenance:
References
- 1. nbinno.com [nbinno.com]
- 2. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular correlates of response to this compound in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. targetedonc.com [targetedonc.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biocomputix.com [biocomputix.com]
- 11. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 12. researchgate.net [researchgate.net]
- 13. e-crt.org [e-crt.org]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Capmatinib in Patient-Derived Xenograft (PDX) Models
Introduction
Capmatinib (Tabrecta®) is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the MET signaling pathway, driven by mechanisms such as MET exon 14 skipping mutations (METex14) or gene amplification, is a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Patient-derived xenograft (PDX) models, which involve implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a crucial platform for translational cancer research.[4][5] These models largely retain the biological and genetic characteristics of the original tumor, making them invaluable for assessing the efficacy of targeted therapies like this compound and for investigating mechanisms of response and resistance.[6][7]
This document provides detailed application notes and protocols for utilizing this compound in PDX models to evaluate its anti-tumor activity, based on preclinical data.
Mechanism of Action: this compound and the MET Signaling Pathway
The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which promote cell proliferation, survival, and migration.[8][9] In certain cancers, genetic alterations like METex14 mutations or gene amplification lead to constitutive, ligand-independent activation of the MET receptor, driving uncontrolled tumor growth.[2][10]
This compound functions by binding to the ATP-binding site of the MET kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.[2][8] This targeted inhibition effectively shuts down the oncogenic signaling, leading to the suppression of tumor cell proliferation and the induction of apoptosis in MET-dependent cancer cells.[8][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. championsoncology.com [championsoncology.com]
- 5. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Capmatinib Administration and Dosage in Mouse Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib (Tabrecta®) is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1] Aberrant MET signaling, driven by mechanisms such as MET exon 14 skipping mutations or gene amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3] Preclinical mouse xenograft models are crucial for evaluating the in vivo efficacy of MET inhibitors like this compound. These application notes provide detailed protocols and summarized data for the administration and dosage of this compound in common mouse xenograft studies, aiding in the design and execution of similar preclinical experiments.
Mechanism of Action: MET Signaling Inhibition
This compound is an ATP-competitive inhibitor that targets the MET receptor tyrosine kinase, including the mutant variant resulting from exon 14 skipping.[3] Under normal physiological conditions, the binding of hepatocyte growth factor (HGF) to the MET receptor triggers a signaling cascade that includes the PI3K/AKT, RAS/MAPK, and STAT pathways, which are involved in cell proliferation, survival, and migration.[1] In cancer, dysregulation of MET signaling leads to uncontrolled cell growth. This compound blocks the phosphorylation of the MET receptor, thereby inhibiting these downstream pathways and impeding tumor growth and progression.[1][3]
Quantitative Data Summary
The following tables summarize the dosages and anti-tumor efficacy of this compound in various mouse xenograft models.
Table 1: this compound in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dosage | Treatment Duration | Outcome |
| EBC-1 | MET-amplified Lung Cancer | Athymic Nude or NOD/SCID | 10 mg/kg, twice daily (p.o.) | 21 days | Pronounced tumor regression, even in large tumors. |
| HCCLM3 | MET-amplified Liver Cancer | Nude | 5 mg/kg, daily (p.o.) | Not specified | Significant anti-tumor activity. |
Table 2: this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Genetic Alteration | This compound Dosage | Treatment Duration | Outcome |
| LXFA 526 | Lung Adenocarcinoma | High MET Expression & Amplification | 10 mg/kg, twice daily (p.o.) | 21 days | Profound tumor regression. |
| LXFA 1647 | Lung Adenocarcinoma | High MET Expression & Amplification | 10 mg/kg, twice daily (p.o.) | 21 days | Profound tumor regression. |
| LXFA 623 | Lung Adenocarcinoma | High MET Expression (no amplification) | 10 mg/kg, twice daily (p.o.) | 21 days | Profound tumor regression. |
| LU5381 | Lung Cancer | MET Exon 14 Skipping | 10 mg/kg, twice daily (p.o.) | 12 days | ~60% tumor regression. |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model - EBC-1
This protocol outlines the procedure for establishing and treating EBC-1 xenografts to evaluate the efficacy of this compound.
Materials:
-
EBC-1 human lung squamous cell carcinoma cell line
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.25% methylcellulose with 0.05% polysorbate 80)
-
Gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture EBC-1 cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Tumor Implantation:
-
Resuspend harvested EBC-1 cells in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a fresh formulation of this compound in the vehicle at the desired concentration.
-
Administer this compound orally via gavage at a dosage of 10 mg/kg twice daily. The vehicle is administered to the control group.
-
-
Efficacy Evaluation:
-
Continue treatment for a specified period (e.g., 21 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol describes a general workflow for evaluating this compound in lung cancer PDX models.
Materials:
-
Patient-derived lung cancer tissue fragments
-
Highly immunodeficient mice (e.g., NOD/SCID Gamma (NSG) mice)
-
Surgical tools for tissue implantation
-
This compound
-
Vehicle for oral gavage
-
Calipers
Procedure:
-
PDX Establishment:
-
Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a suitable size for passaging.
-
-
Cohort Expansion:
-
Passage the xenografted tumors into a larger cohort of mice for the efficacy study.
-
-
Treatment Study:
-
Once tumors are established and have reached a designated volume, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, twice daily) or vehicle by oral gavage.
-
Monitor tumor growth and animal health as described in the CDX protocol.
-
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical mouse xenograft models of cancers with MET dysregulation. The provided dosages and protocols serve as a validated starting point for researchers investigating the in vivo effects of this targeted therapy. Careful adherence to established methodologies is essential for obtaining reproducible and reliable data in the evaluation of novel cancer therapeutics.
References
Application Notes and Protocols for Western Blot Analysis of p-MET Levels Following Capmatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] this compound binds to the ATP-binding site of MET, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways.[3][4] This inhibition of MET phosphorylation (p-MET) is a critical biomarker for assessing the drug's target engagement and efficacy. Western blotting is a fundamental technique to qualitatively and quantitatively measure the levels of p-MET in response to this compound treatment.
These application notes provide detailed protocols for performing Western blot analysis to assess the phosphorylation status of MET in cancer cell lines treated with this compound.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent inhibition of MET phosphorylation by this compound in MET-amplified NSCLC cell lines. The data is derived from densitometric analysis of Western blots.
| Cell Line | This compound Concentration (nM) | % Inhibition of p-MET (Tyr1234/1235) |
| EBC-1 | 0 | 0 |
| 1 | 50 | |
| 3 | 85 | |
| 10 | 98 | |
| 30 | 100 | |
| NCI-H1993 | 0 | 0 |
| 1 | 40 | |
| 3 | 75 | |
| 10 | 95 | |
| 30 | 100 |
Note: The data presented is representative and may vary depending on experimental conditions.
Signaling Pathway
The diagram below illustrates the MET signaling pathway and the mechanism of action of this compound.
Caption: MET signaling pathway and this compound's inhibitory action.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis of p-MET levels.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Use MET-addicted cancer cell lines such as EBC-1 or NCI-H1993 (MET amplified) or other cell lines with known MET alterations.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 nM) for a specified duration (e.g., 4 hours) to assess dose-dependent effects.[5] A vehicle control (DMSO) should be included.
-
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.
-
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[7]
-
Add ice-cold lysis buffer to the plate (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.
-
Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel (e.g., 8-10% acrylamide).
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer (Western Blotting)
-
Membrane Preparation: Use a PVDF or nitrocellulose membrane. If using PVDF, activate it by incubating in 100% methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[8]
-
Transfer:
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the transfer apparatus manufacturer's instructions (wet or semi-dry transfer systems).
-
Perform the transfer at a constant current or voltage (e.g., 100 V for 1-2 hours for wet transfer).
-
Blocking and Antibody Incubation
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often preferred to reduce background.[9]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.[11]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-MET signal to the total MET signal for each sample to account for any variations in protein loading.
-
Calculate the percentage inhibition of p-MET relative to the untreated control.
-
References
- 1. Molecular correlates of response to this compound in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. origene.com [origene.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Met (Tyr1234/1235) (D26) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Application Notes: Assessing Cancer Cell Viability in Response to Capmatinib using MTT and CellTiter-Glo Assays
Introduction
Capmatinib (Tabrecta®) is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3][4][5] Aberrant activation of the c-MET signaling pathway, through mechanisms such as MET exon 14 skipping mutations, gene amplification, or overexpression, is a known driver in various cancers, particularly non-small cell lung cancer (NSCLC).[1][6] this compound blocks the phosphorylation of the c-MET receptor, thereby inhibiting downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[1][3][7]
Evaluating the cytotoxic and cytostatic effects of this compound is a critical step in preclinical drug development. This document provides detailed protocols for two common and robust cell viability assays: the MTT assay, a colorimetric method, and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays are suitable for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Principles of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[9][10] The reagent contains a thermostable luciferase that, in the presence of ATP released from lysed cells, generates a stable luminescent signal ("glow-type") proportional to the number of viable cells in culture.[9][11]
This compound Signaling Pathway
This compound exerts its effect by targeting the c-MET receptor. The diagram below illustrates the HGF/c-MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for assessing cell viability after treatment with this compound is outlined below.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range might be 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance (OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a homogeneous procedure for use in 96-well plates.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and equilibrate it and the lyophilized substrate to room temperature before mixing.[13]
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare and add serial dilutions of this compound and controls as described in the MTT protocol (Step 2).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][13]
-
-
Data Acquisition: Record the luminescence of each well using a plate luminometer.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance/luminescence value from the "medium only" (blank) wells from all other wells.
-
Normalization: Calculate the percentage of cell viability for each this compound concentration by normalizing the data to the vehicle-treated control wells, which are set to 100% viability.
-
% Viability = (Signal of Treated Well / Average Signal of Vehicle Control Wells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Representative Data
The following table summarizes reported IC50 values for this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity in c-MET dependent models.
| Cell Line | Cancer Type | Assay Used | IC50 Value (nM) | Reference |
| SNU-5 | Gastric Carcinoma | Cell Viability Assay | 1.2 | [4] |
| S114 | Myeloid Leukemia | Cell Viability Assay | 12.4 | [4] |
| H441 | Lung Carcinoma | Colony Formation | ~0.5 | [4] |
| U-87 MG | Glioblastoma | Colony Formation | 2.0 | [4] |
| NCI-H1993 | NSCLC | CCK-8 Assay | 2.3 | [5] |
| EBC-1 | NSCLC (MET amplified) | CellTiter-Glo® | < 10 | [6][15] |
| HCC827 GR | NSCLC (MET amplified) | CellTiter-Glo® | < 10 | [6][15] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. ch.promega.com [ch.promega.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 13. OUH - Protocols [ous-research.no]
- 14. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Capmatinib in Combination with Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the dysregulation of the MET (Mesenchymal-Epithelial Transition factor) signaling pathway, primarily through gene amplification or protein overexpression.[1][2][3][4] MET activation can bypass EGFR blockade, leading to sustained downstream signaling and tumor cell survival.[1]
This document provides detailed application notes and protocols for studying the combination of capmatinib (a potent and selective MET inhibitor) and gefitinib (a first-generation EGFR TKI) to overcome MET-driven acquired resistance in EGFR-mutant NSCLC.[2][3][5]
Mechanism of Action: Overcoming Resistance
In EGFR-mutant NSCLC, initial treatment with an EGFR TKI like gefitinib is often effective. However, under the selective pressure of the drug, cancer cells can develop resistance. MET amplification is a common escape mechanism, occurring in 5-26% of cases.[1][3] The amplified MET receptor can activate downstream signaling pathways, such as the PI3K/AKT pathway, often through ERBB3, rendering the cancer cell independent of EGFR signaling for its survival.[1]
The combination of this compound and gefitinib is designed to simultaneously block both the MET and EGFR pathways. Preclinical and clinical data have shown that dual inhibition is necessary to effectively suppress tumor growth in this context, as MET inhibitor monotherapy is insufficient to overcome the resistance.[1]
Below is a diagram illustrating the signaling pathways and the rationale for dual inhibition.
References
- 1. This compound and gefitinib combination therapy: will EGFR-mutated MET-dysregulated NSCLC “capitulate”? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus gefitinib overcomes EGFR resistance in NSCLC | MDedge [mdedge.com]
- 3. Phase Ib/II Study of this compound (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medi-paper.com [medi-paper.com]
Application Notes and Protocols for Studying Angiogenesis and Cell Migration with Capmatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib, marketed under the brand name Tabrecta, is a potent and selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as embryonic development and wound healing.[3] However, aberrant c-MET signaling, driven by genetic alterations like MET exon 14 skipping mutations or gene amplification, is a key driver of tumor growth, proliferation, angiogenesis, and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[1][4] By targeting the ATP-binding site of the MET receptor, this compound effectively inhibits its kinase activity, thereby blocking downstream signaling cascades like the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5] This targeted inhibition makes this compound a valuable tool for studying the molecular mechanisms of angiogenesis and cell migration and for the development of novel anti-cancer therapies.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on angiogenesis and cell migration in vitro. The included methodologies for wound healing, transwell migration, and tube formation assays are standard preclinical tools to assess the anti-angiogenic and anti-migratory potential of therapeutic compounds.
Data Presentation
The following tables summarize the inhibitory effects of this compound on key processes related to angiogenesis and cell migration. The data presented here is compiled from preclinical studies and serves as a reference for expected outcomes. Researchers should generate their own dose-response curves based on their specific cell lines and experimental conditions.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| c-MET Kinase Inhibition | Biochemical Assay | 0.13 nmol/L | [1] |
| Cell Viability | HUVECs | > 5 nM | [6] |
| Cell Viability | THP-1 cells | > 5 nM | [6] |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| This compound Concentration | Cell Line | Time Point | % Wound Closure (Control) | % Wound Closure (this compound) | % Inhibition of Migration |
| User-defined | HUVEC | 24h | User-defined | User-defined | User-defined |
| User-defined | HUVEC | 48h | User-defined | User-defined | User-defined |
Table 3: Effect of this compound on Endothelial Cell Migration (Transwell Assay)
| This compound Concentration | Cell Line | Incubation Time | Migrated Cells (Control) | Migrated Cells (this compound) | % Inhibition of Migration |
| User-defined | HUVEC | 24h | User-defined | User-defined | User-defined |
Table 4: Effect of this compound on Endothelial Tube Formation
| This compound Concentration | Cell Line | Incubation Time | Total Tube Length (Control) | Total Tube Length (this compound) | % Inhibition of Tube Formation | Number of Branch Points (Control) | Number of Branch Points (this compound) | % Inhibition of Branching |
| User-defined | HUVEC | 6-12h | User-defined | User-defined | User-defined | User-defined | User-defined | User-defined |
Note: Specific quantitative data on the dose-dependent effects of this compound in wound healing, transwell migration, and tube formation assays using endothelial cells is not extensively available in publicly accessible literature. The tables above are templates for researchers to populate with their own experimental data.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional setup.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
24-well plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 4-6 hours to minimize cell proliferation.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the image to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same marked fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at Time 0 - Area at Time X) / Area at Time 0] x 100
Transwell Migration Assay
This assay assesses the chemotactic migration of cells through a porous membrane.
Materials:
-
HUVECs
-
Serum-free and serum-containing culture medium
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope
Procedure:
-
Preparation: Place transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to dry completely. Capture images of the stained, migrated cells using an inverted microscope. Count the number of migrated cells in several random fields per insert.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
Basement membrane extract (BME), such as Matrigel®
-
Serum-free or low-serum culture medium
-
This compound
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Coating the Plate: Thaw the BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Ensure the entire bottom of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free or low-serum medium at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment: Add various concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Gently add 100 µL of the treated cell suspension to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours. Monitor tube formation periodically.
-
Imaging: Capture images of the tube-like structures using an inverted microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of branch points.
Mandatory Visualizations
Caption: this compound inhibits the c-MET signaling pathway.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Migration Assay.
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Angiogenesis Assay Kit | ECM625 [merckmillipore.com]
- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses LPS-induced interaction between HUVECs and THP-1 monocytes through suppression of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Capmatinib Stock Solution in DMSO
Introduction
Capmatinib is a potent and selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] The c-MET pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[4] Aberrant activation of this pathway, often through mutations (like MET exon 14 skipping), amplification, or overexpression, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[5][6] this compound blocks the phosphorylation of the c-MET receptor, thereby inhibiting downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and STAT pathways.[5][6][7] Due to its targeted mechanism, this compound is a valuable tool for in vitro and in vivo cancer research. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a this compound stock solution using Dimethyl Sulfoxide (DMSO).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₇FN₆O | [2][5] |
| Molecular Weight | 412.42 g/mol | [1][2][8] |
| CAS Number | 1029712-80-8 | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility in DMSO | 5 - 14 mg/mL (approx. 12 - 34 mM) | [1][2] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
1. Materials and Equipment
-
This compound powder (purity >98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
-
This compound is a potent compound. Handle with care in a designated area, such as a chemical fume hood.
-
Avoid inhalation of powder and direct contact with skin and eyes.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Always wear appropriate gloves and handle with caution.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
3. Step-by-Step Protocol for 10 mM Stock Solution
Step 1: Calculation
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (412.42 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock Solution:
| Parameter | Value |
| Desired Concentration | 10 mM |
| Desired Volume | 1 mL |
| Molecular Weight | 412.42 g/mol |
| Calculated Mass | 4.1242 mg |
Step 2: Weighing this compound
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out 4.12 mg of this compound powder directly into the tube.
Step 3: Dissolution
-
Using a calibrated micropipette, add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 2-3 minutes until the powder is fully dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Troubleshooting: If the compound does not dissolve completely, sonication for 5-10 minutes or gentle warming in a water bath (up to 60°C) can aid dissolution.[2][9] Always use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1]
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber or light-protecting tubes.[8]
-
Store the aliquots under the appropriate conditions as summarized in the table below.
| Storage Type | Temperature | Duration |
| Powder | -20°C | Up to 3 years[2][8] |
| Stock Solution in DMSO | -80°C | Up to 2 years[2][9] |
| Stock Solution in DMSO | -20°C | Up to 1 year[2][9] |
Protocol: Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to a final working concentration in cell culture medium.
1. Calculation for Dilution
Use the M1V1 = M2V2 formula for dilution calculations.
-
M1: Concentration of stock solution (e.g., 10 mM)
-
V1: Volume of stock solution to add
-
M2: Desired final concentration (e.g., 10 µM)
-
V2: Final volume of culture medium
Example: Preparing 1 mL of 10 µM working solution:
-
Convert concentrations to the same units: 10 mM = 10,000 µM.
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = (10 µM x 1000 µL) / 10,000 µM
-
V1 = 1 µL
2. Procedure
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or swirling to prevent precipitation.
-
Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cellular toxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of this compound's Mechanism of Action
This compound functions by inhibiting the c-MET receptor, thereby blocking the activation of multiple downstream oncogenic signaling pathways.
Caption: Mechanism of this compound action on the c-MET signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. emergencydrug.com [emergencydrug.com]
- 8. This compound (INCB28060) | c-Met Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Long-Term Capmatinib Treatment Protocols for In Vitro Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for establishing and characterizing capmatinib-resistant non-small cell lung cancer (NSCLC) cell lines in vitro. These protocols are designed to serve as a guide for studying the mechanisms of acquired resistance to this compound and for the preclinical evaluation of novel therapeutic strategies to overcome resistance.
Introduction
This compound is a potent and selective inhibitor of the MET receptor tyrosine kinase, which is a key oncogenic driver in a subset of NSCLCs, particularly those with MET exon 14 skipping mutations or MET amplification.[1][2] While this compound has shown significant clinical efficacy, the development of acquired resistance is a common challenge.[3][4] Understanding the molecular mechanisms underlying this resistance is crucial for the development of subsequent lines of therapy. In vitro models of acquired resistance are invaluable tools for this purpose.
This application note details the stepwise method for generating this compound-resistant NSCLC cell lines through long-term, continuous exposure to the drug. It also provides protocols for the essential experiments required to characterize the resistant phenotype, including the assessment of cell viability, analysis of key signaling pathways, and identification of potential resistance mechanisms such as the activation of bypass signaling pathways. A prominent mechanism of acquired resistance to this compound is the activation of EGFR signaling.[3][4][5]
Data Presentation
The following tables summarize typical quantitative data obtained from studies comparing parental (sensitive) and this compound-resistant (CR) NSCLC cell lines.
Table 1: Drug Sensitivity (IC50) of Parental and this compound-Resistant NSCLC Cell Lines
| Cell Line | This compound IC50 (μM) | Afatinib IC50 (μM) |
| EBC-1 (Parental) | 0.0037 ± 0.0001 | >10 |
| EBC-CR1 | >10 | 0.05 ± 0.01 |
| EBC-CR2 | >10 | >10 |
| EBC-CR3 | >10 | 0.08 ± 0.02 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are typically determined after 72 hours of treatment. Data is presented as mean ± standard deviation from at least three independent experiments.[3]
Table 2: Relative Protein Expression Levels in Parental and this compound-Resistant Cell Lines
| Protein | EBC-1 (Parental) | EBC-CR1 | EBC-CR2 | EBC-CR3 |
| p-MET (Tyr1234/1235) | +++ | + | + | + |
| Total MET | +++ | ++ | ++ | ++ |
| p-EGFR (Tyr1068) | + | +++ | +++ | +++ |
| Total EGFR | + | ++ | +++ | ++ |
| p-AKT (Ser473) | ++ | +++ | +++ | +++ |
| Total AKT | ++ | ++ | ++ | ++ |
| p-ERK1/2 (Thr202/Tyr204) | ++ | +++ | +++ | +++ |
| Total ERK1/2 | ++ | ++ | ++ | ++ |
Protein expression levels are determined by Western blot analysis and densitometry, normalized to a loading control (e.g., GAPDH). ‘+’ indicates relative expression level.[3][4]
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a stepwise method for generating this compound-resistant cell lines from a sensitive parental line, such as the MET-amplified NSCLC cell line EBC-1.[3][4]
Materials:
-
Parental NSCLC cell line (e.g., EBC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the parental EBC-1 cells in their recommended growth medium.
-
Initiate this compound treatment at a low concentration, starting from 10 nM.[4]
-
Continuously expose the cells to this concentration, changing the medium with fresh drug every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation. Once the cells are actively dividing, subculture them as needed.
-
Gradually increase the concentration of this compound in a stepwise manner. A 1.5- to 2-fold increase at each step is recommended.
-
Allow the cells to adapt and resume proliferation at each new concentration before proceeding to the next dose escalation.
-
Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 1-2.5 μM).[3][4]
-
Once resistance is established, the resistant cell lines should be continuously maintained in a medium containing a maintenance concentration of this compound (e.g., 1 μM) to preserve the resistant phenotype.[3][4]
Cell Viability Assay
This protocol is for determining the IC50 values of this compound and other inhibitors in parental and resistant cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and other inhibitors of interest
-
Cell viability reagent (e.g., MTT, WST-1, or commercial kits like Ez-cytox)
-
Microplate reader
Protocol:
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 μL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the drugs in the complete medium.
-
Remove the medium from the wells and add 100 μL of the medium containing the various drug concentrations. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[3]
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 μL of WST-1 reagent).
-
Incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of key proteins in the MET, EGFR, and downstream signaling pathways.
Materials:
-
Parental and resistant cell lines
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-MET, MET, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of inhibitors for the specified duration (e.g., 1 μM this compound for 2 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Resistance to Tyrosine Kinase Inhibitors by an Interrogation of Signal Transduction Pathways by Antibody Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 5. e-crt.org [e-crt.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Capmatinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on acquired resistance to Capmatinib in cell lines.
Frequently Asked Questions (FAQs)
Q1: My MET-amplified cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound in MET-amplified non-small cell lung cancer (NSCLC) cell lines is often driven by the activation of bypass signaling pathways, rather than secondary mutations in the MET gene itself.[1][2][3] The most commonly observed mechanisms include:
-
Activation of the EGFR Signaling Pathway: This can occur through several mechanisms:
-
Increased expression of EGFR and its ligands: Overexpression of Epidermal Growth Factor Receptor (EGFR) and its ligands, such as Heparin-Binding EGF-like growth factor (HBEGF), can lead to EGFR-dependent cell growth.[1][2]
-
Heterodimerization of MET and EGFR: Increased formation of MET-EGFR heterodimers can sustain downstream signaling even in the presence of this compound.[1][2]
-
-
Genetic Alterations in Downstream Effectors: Amplification of genes downstream of receptor tyrosine kinases, such as PIK3CA (encoding the p110α catalytic subunit of PI3K), can lead to constitutive activation of the PI3K/AKT pathway, rendering the cells resistant to MET inhibition.[1][2][3]
Q2: I have established a this compound-resistant cell line. How can I determine which resistance mechanism is active?
A2: A multi-step approach is recommended to elucidate the active resistance mechanism:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: A human phospho-RTK array can provide a broad overview of activated kinases in your resistant cell line compared to the parental, sensitive line. This can help identify potential bypass pathways.[1][2][3]
-
Western Blotting: Perform Western blots to analyze the phosphorylation status of key signaling molecules in the MET, EGFR, and PI3K/AKT pathways (e.g., p-MET, p-EGFR, p-AKT, p-ERK). Persistent phosphorylation of downstream effectors like AKT and ERK in the presence of this compound suggests the activation of a bypass pathway.[2][4]
-
Quantitative PCR (qPCR): Analyze the gene copy number of key genes such as MET, EGFR, and PIK3CA to identify any amplifications in the resistant clones.[1][2][3]
-
Co-immunoprecipitation: To investigate the interaction between MET and EGFR, perform a co-immunoprecipitation assay to determine the extent of MET-EGFR heterodimerization.
-
mRNA Sequencing: 3' mRNA sequencing can reveal changes in the expression levels of RTKs and their ligands.[1][2][3]
Q3: My this compound-resistant cells show increased p-EGFR. What are my options to overcome this resistance?
A3: If your resistant cells exhibit activation of the EGFR pathway, a combination therapy approach is often effective. Consider the following:
-
Co-treatment with an EGFR inhibitor: Combining this compound with an irreversible EGFR tyrosine kinase inhibitor (TKI) like Afatinib has been shown to be effective in overcoming resistance in cell lines with EGFR-dependent growth.[1][3]
-
Dual MET and EGFR inhibition: For cells with MET-EGFR heterodimerization, the simultaneous inhibition of both receptors is crucial to block downstream signaling.[1][2]
Q4: What should I do if my resistant cells have a PIK3CA amplification?
A4: In cases of PIK3CA amplification, targeting the PI3K pathway is a rational strategy. A combination of an EGFR inhibitor (if the EGFR pathway is also active) and a PI3Kα inhibitor, such as BYL719 (Alpelisib), can effectively suppress cell proliferation.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in parental cell line. | Cell line heterogeneity, passage number variability, inconsistent seeding density. | Use a low-passage, authenticated cell line. Standardize cell seeding density and experimental conditions. |
| Failure to establish a stable this compound-resistant cell line. | Insufficient drug concentration, inadequate duration of drug exposure. | Employ a stepwise dose-escalation method, gradually increasing the concentration of this compound over several months.[1][2][3] |
| No clear activation of a bypass pathway in resistant cells. | Resistance mechanism may not involve kinase signaling. | Investigate other potential resistance mechanisms such as drug efflux pumps, metabolic reprogramming, or epithelial-to-mesenchymal transition (EMT). |
| Combination therapy is not effective in overcoming resistance. | Sub-optimal drug concentrations, incorrect combination strategy for the specific resistance mechanism. | Perform a dose-matrix experiment to determine the optimal concentrations for synergy. Re-evaluate the resistance mechanism to ensure the correct combination is being used. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound resistance in the MET-amplified NSCLC cell line EBC-1 and its resistant derivatives (EBC-CR1, EBC-CR2, and EBC-CR3).
Table 1: IC50 Values for this compound and Combination Therapies
| Cell Line | This compound IC50 | Afatinib IC50 | BYL719 (in combination with Afatinib) IC50 |
| EBC-1 (Parental) | 3.70 ± 0.10 nmol/L | Resistant | Resistant |
| EBC-CR1 | > 10 µmol/L | Sensitive | Not specified |
| EBC-CR2 | > 10 µmol/L | Resistant | Resistant |
| EBC-CR3 | > 10 µmol/L | Resistant | 140.84 ± 19.65 nmol/L |
Data extracted from a study on acquired resistance in EBC-1 cell lines.[1]
Experimental Protocols
1. Establishment of this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cell lines from a sensitive parental line using a stepwise dose-escalation method.[1][2][3]
-
Culture the parental EBC-1 cell line in RPMI1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Initiate treatment with a low concentration of this compound (e.g., 10 nM).
-
Once the cells have adapted and are proliferating steadily, gradually increase the this compound concentration in a stepwise manner.
-
Continue this process until the cells can be maintained at a final high concentration of this compound (e.g., 1.5 - 2.4 µmol/L).
-
Maintain the established resistant cell lines in media containing a maintenance dose of this compound (e.g., 1 µmol/L) to ensure the stability of the resistant phenotype.
2. Cell Viability Assay
This protocol outlines the determination of cell viability and IC50 values using a colorimetric assay.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the desired drug (e.g., this compound, Afatinib) for 72 hours.
-
Add a cell viability reagent (e.g., Ez-Cytox) to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression analysis.[4]
3. Western Blotting for Phosphorylated Proteins
This protocol details the detection of phosphorylated proteins in key signaling pathways.
-
Seed cells and treat with the indicated drugs for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-MET, MET, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Quantitative PCR (qPCR) for Copy Number Variation
This protocol is for determining the gene copy number of MET and PIK3CA.
-
Isolate genomic DNA from the parental and resistant cell lines using a DNA extraction kit.
-
Design or obtain validated primers and probes for the target genes (MET, PIK3CA) and a reference gene (e.g., RNase P).
-
Prepare a qPCR reaction mix containing genomic DNA, primers, probes, and a qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Calculate the relative copy number using the ΔΔCt method, normalizing the target gene Ct values to the reference gene Ct values.
5. Co-Immunoprecipitation (Co-IP) for MET-EGFR Interaction
This protocol is for investigating the physical interaction between MET and EGFR.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-MET) overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-EGFR).
Signaling Pathways and Experimental Workflows
Figure 1. Signaling pathways in this compound-sensitive and -resistant cells.
Figure 2. Experimental workflow for studying and overcoming this compound resistance.
Figure 3. Logical relationships of this compound resistance mechanisms and solutions.
References
- 1. e-crt.org [e-crt.org]
- 2. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 3. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Understanding Primary Resistance to Capmatinib in NSCLC Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering primary resistance to Capmatinib in non-small cell lung cancer (NSCLC) models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our MET-amplified NSCLC cell line shows minimal response to this compound treatment from the outset. What are the potential mechanisms of this primary resistance?
A1: Primary, or intrinsic, resistance to this compound in MET-driven NSCLC can occur despite the presence of the drug's primary target. Key mechanisms to investigate include:
-
Co-occurring Genetic Alterations: The presence of concurrent genomic alterations can drive resistance. A notable example is the amplification of the MYC oncogene, which has been reported to confer primary resistance to this compound in a patient with high MET amplification.[1][2][3]
-
Bypass Signaling Pathway Activation: Pre-existing activation of alternative signaling pathways can bypass the need for MET signaling, rendering this compound ineffective. Investigate the activation status of:
-
EGFR Signaling: Overexpression or activation of the Epidermal Growth Factor Receptor (EGFR) and its ligands can provide an alternative route for cell survival and proliferation.[4][5][6]
-
PI3K/AKT Pathway: Activation of the PI3K/AKT pathway, potentially through PIK3CA mutations or loss of the tumor suppressor PTEN, is a known mechanism of resistance to targeted therapies and can contribute to primary resistance to this compound.[4][5][6][7]
-
RAS/MAPK Pathway: Alterations in genes of the MAPK pathway, such as KRAS or BRAF, can also mediate resistance.[3]
-
Q2: We are designing an experiment to investigate potential primary resistance to this compound. What molecular analyses should we perform on our NSCLC models prior to treatment?
A2: A comprehensive molecular characterization of your NSCLC models before initiating this compound treatment is crucial. We recommend the following analyses:
-
Next-Generation Sequencing (NGS): A targeted gene panel or whole-exome sequencing can identify concurrent mutations or amplifications in key oncogenes and tumor suppressor genes, including MYC, EGFR, PIK3CA, KRAS, and BRAF.[1][3]
-
Fluorescence In Situ Hybridization (FISH): To confirm MET amplification status and assess for amplification of other genes like MYC and EGFR.[8]
-
Immunohistochemistry (IHC): To evaluate the protein expression levels of MET, EGFR, and downstream signaling components like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).[1]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This can provide a broader view of activated RTKs that could be contributing to bypass signaling.[4][5]
Q3: Our patient-derived xenograft (PDX) model, established from a this compound-naive patient with a MET exon 14 skipping mutation, is not responding to therapy. How should we proceed?
A3: In this scenario, it is important to verify the initial molecular characterization and investigate potential intrinsic resistance mechanisms.
-
Confirm MET Alteration: Re-verify the presence and nature of the MET exon 14 skipping mutation in the PDX model.
-
Investigate Co-occurring Alterations: As with cell lines, perform NGS and FISH on the PDX tumor tissue to identify concurrent alterations, paying close attention to MYC amplification and mutations or amplifications in the EGFR, PI3K/AKT, and RAS/MAPK pathways.[1][3]
-
Assess Pathway Activation: Analyze protein expression and phosphorylation status of key signaling molecules in the resistant tumors via IHC or western blotting to identify active bypass pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on this compound resistance.
Table 1: Patient and Tumor Characteristics in a Case of Primary this compound Resistance
| Parameter | Finding | Citation |
| Patient Age | 82 years | [1][2] |
| Diagnosis | NSCLC | [1][2] |
| MET Status | Amplified (Gene Copy Number: 13.5) | [1][2] |
| MET Protein Expression | High (IHC 3+, >50%) | [1][2] |
| Treatment | First-line this compound | [1][2] |
| Outcome | Rapid tumor progression (Primary Resistance) | [1][2] |
| Post-treatment Biopsy Finding | MYC Amplification | [1][2] |
Table 2: In Vitro Drug Sensitivity in a Patient-Derived Cell (PDC) Model with MET and MYC Amplification
| Compound | Target | IC50 | Citation |
| This compound | MET | High (Resistant) | [1] |
| ICX-101 | MYC | Low (Sensitive) | [1] |
Experimental Protocols
1. Cell Viability Assay to Determine Drug Sensitivity
-
Objective: To assess the inhibitory effect of this compound on the proliferation of NSCLC cell lines.
-
Methodology:
-
Seed NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a commercially available assay, such as one based on tetrazolium salt (e.g., MTT, WST-1) or ATP content (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
2. Next-Generation Sequencing (NGS) for Detection of Concurrent Genomic Alterations
-
Objective: To identify genetic alterations that may confer primary resistance to this compound.
-
Methodology:
-
Extract high-quality genomic DNA from NSCLC cell lines or tumor tissue.
-
Prepare sequencing libraries using a commercially available kit and a targeted gene panel that includes key cancer-related genes (MET, MYC, EGFR, PIK3CA, KRAS, BRAF, etc.).
-
Perform sequencing on a compatible NGS platform (e.g., Illumina).
-
Align the sequencing reads to the human reference genome.
-
Call single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Annotate the identified variants to determine their potential functional impact.
-
3. Fluorescence In Situ Hybridization (FISH) for Gene Amplification Analysis
-
Objective: To determine the gene copy number of MET and potential co-amplified genes like MYC.
-
Methodology:
-
Prepare formalin-fixed, paraffin-embedded (FFPE) sections of NSCLC tumor tissue or cell blocks.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer.
-
Digest the tissue with pepsin.
-
Apply a locus-specific DNA probe for the gene of interest (e.g., MET or MYC) and a control probe for the centromere of the corresponding chromosome.
-
Denature the DNA on the slide and allow the probes to hybridize overnight.
-
Wash the slides to remove unbound probes.
-
Counterstain the nuclei with DAPI.
-
Visualize the signals using a fluorescence microscope and capture images.
-
Count the number of signals for the gene probe and the centromere probe in at least 50 tumor cell nuclei to determine the gene-to-centromere ratio and assess for amplification.
-
Visualizations
Caption: Mechanisms of primary resistance to this compound in NSCLC.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. MYC amplification-conferred primary resistance to this compound in a MET-amplified NSCLC patient: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYC amplification-conferred primary resistance to this compound in a MET-amplified NSCLC patient: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MYC amplification-conferred primary resistance to this compound in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 6. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
Off-target effects of Capmatinib in kinase inhibitor screening panels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Capmatinib as determined in kinase inhibitor screening panels.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for its primary target, c-Met?
This compound is a highly potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 of 0.13 nM in cell-free assays.[1][2] It is classified as a type Ib inhibitor, indicating a strong interaction with the Y1230 residue in the MET activation loop without engaging the G1163 solvent front residue, which is associated with greater off-target effects in type Ia inhibitors.[2] Some studies have reported a selectivity of over 10,000-fold for c-Met compared to a broad panel of other human kinases.[1][3]
Q2: What are the known off-target kinases of this compound?
Q3: What are the downstream signaling pathways affected by this compound?
By inhibiting c-Met, this compound effectively blocks the phosphorylation and activation of several key downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration. These pathways include:
-
RAS/MAPK Pathway: Involved in cell growth and proliferation.
-
PI3K/AKT Pathway: Plays a critical role in cell survival and apoptosis resistance.
-
JAK/STAT Pathway: Involved in cell growth, survival, and differentiation.
-
Wnt/β-catenin Pathway: Implicated in cell fate determination and proliferation.
This compound has been shown to inhibit the phosphorylation of downstream effector proteins such as ERK1/2, AKT, FAK, GAB1, and STAT3/5.
Q4: What are the potential mechanisms of resistance to this compound?
Resistance to this compound can emerge through various mechanisms. In vitro studies using MET-amplified cell lines have suggested that the activation of alternative signaling pathways, such as the EGFR pathway and downstream effectors like PIK3CA, may mediate resistance.[3]
Troubleshooting Guide for In Vitro Kinase Assays
This guide addresses common issues encountered during in vitro kinase inhibitor screening experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Pipetting errors- Inconsistent mixing- Edge effects in the microplate | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough but gentle mixing of reagents in each well.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low signal-to-background ratio | - Low kinase activity- Suboptimal substrate or ATP concentration- Inactive enzyme | - Increase the kinase concentration or incubation time.- Optimize the substrate and ATP concentrations (typically at or near the Km for each).- Verify the activity of the kinase stock with a known potent inhibitor as a positive control. |
| Inconsistent IC50 values | - Compound solubility issues- Incorrect serial dilutions- Assay conditions not at steady-state | - Check the solubility of this compound in the assay buffer; consider using a different solvent or lower concentrations.- Prepare fresh serial dilutions for each experiment and verify concentrations.- Ensure the enzyme reaction is in the linear range with respect to time and enzyme concentration. |
| False positives or negatives | - Compound interference with the detection method (e.g., fluorescence quenching)- Non-specific inhibition | - Run control experiments without the kinase to check for compound interference.- Use structurally unrelated control compounds to assess for non-specific effects. |
Data Presentation
Due to the limited availability of public quantitative data on the off-target effects of this compound, a comprehensive table of inhibited kinases with their corresponding IC50 or Kd values cannot be provided at this time. However, the available data strongly indicates a high degree of selectivity for c-Met.
Table 1: On-Target Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| c-Met | Cell-free | 0.13 | [1] |
Experimental Protocols
Below are detailed methodologies for two common types of kinase inhibitor screening assays.
Radiometric Kinase Assay (Filter Binding Assay)
This method is considered the gold standard for kinase assays as it directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
Materials:
-
Purified kinase
-
Peptide or protein substrate specific to the kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) serially diluted in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a small volume of the reaction mixture onto the phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay (e.g., KINOMEscan™)
This assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to the kinase active site. It provides a measure of the compound's binding affinity (Kd).
Materials:
-
A panel of purified kinases, often expressed as fusions (e.g., with T7 bacteriophage)
-
Immobilized, active-site directed ligand on a solid support (e.g., beads)
-
Test compound (this compound) at various concentrations
-
Binding buffer
-
Wash buffer
-
Detection system (e.g., qPCR for phage-tagged kinases)
Procedure:
-
Competition: Incubate the kinase with the test compound and the immobilized ligand in the binding buffer. The test compound and the immobilized ligand will compete for binding to the kinase.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Washing: Wash the solid support to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount. For phage-tagged kinases, this is often done using qPCR to quantify the amount of phage DNA.
-
Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. A dissociation constant (Kd) can be calculated based on the displacement of the immobilized ligand by the test compound.
Visualizations
MET Signaling Pathway
The following diagram illustrates the c-Met signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits c-Met signaling pathways.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines the general workflow for an in vitro kinase inhibitor screening assay.
Caption: General workflow for in vitro kinase inhibitor screening.
References
Technical Support Center: Optimizing Capmatinib Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capmatinib in animal models. The focus is on optimizing dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the MET receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to the MET receptor triggers a signaling cascade that is crucial for cell proliferation, migration, and survival. In various cancers, the MET pathway can be aberrantly activated through mechanisms like gene amplification, mutations (such as MET exon 14 skipping), or protein overexpression. This compound competitively binds to the ATP-binding pocket of the MET kinase domain, which blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT. This inhibition ultimately leads to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.[1][2][3]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Based on preclinical studies, the most frequently reported toxicities in animal models such as mice and rats include:
-
Peripheral Edema: Fluid accumulation in the limbs.
-
Hepatotoxicity: Indicated by elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5]
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea.[6]
-
Central Nervous System (CNS) Effects: At higher doses, signs like uncoordinated gait, decreased activity, and tremors have been observed.[7]
-
Pancreatic Toxicity: Increases in amylase and lipase have been noted.[8]
Q3: What is a typical starting dose for this compound in a mouse xenograft model?
A3: A common starting dose for this compound in mouse xenograft models is in the range of 5 to 10 mg/kg, administered orally once or twice daily.[2][9] The optimal dose will depend on the specific tumor model, the MET alteration status, and the experimental endpoint. It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.[6][10]
Q4: How should this compound be formulated for oral administration in rodents?
A4: this compound is typically formulated for oral gavage in a vehicle such as 0.5% methylcellulose with 0.05% polysorbate 80 in sterile water.[11] It is important to ensure the compound is uniformly suspended before each administration.
Troubleshooting Guides
Issue 1: Managing Peripheral Edema
Q: My mice are developing significant paw swelling after a week of this compound treatment. How can I manage this?
A: Peripheral edema is a known on-target effect of MET inhibitors.[12][13] Here’s a step-by-step guide to manage this:
-
Confirm and Grade the Edema:
-
Visually inspect the paws and limbs daily.
-
Use calipers to measure paw thickness or a plethysmometer to measure volume for a quantitative assessment.
-
Grade the severity (e.g., mild, moderate, severe) based on the degree of swelling and any associated impairment of mobility.
-
-
Management Strategies:
-
Dose Reduction: If the edema is moderate to severe and impacting the animal's welfare, consider a dose reduction. A common approach is to reduce the dose by 25-50%.
-
Intermittent Dosing: Instead of daily administration, you could try an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.
-
Supportive Care: Ensure easy access to food and water on the cage floor to minimize the need for extensive movement.
-
Diuretics: While the effectiveness in mice is not well-documented for this specific issue, consulting with a veterinarian about the potential use of diuretics could be an option in severe cases. In clinical settings, diuretics are often prescribed.[14][15]
-
-
Monitor for Resolution:
-
Continue daily monitoring of the edema and the animal's overall health (body weight, activity, grooming).
-
If the edema does not resolve or worsens despite these interventions, it may be necessary to consider humane endpoints.
-
Issue 2: Addressing Hepatotoxicity
Q: I've noticed a significant increase in serum ALT and AST levels in my rats treated with this compound. What should I do?
A: Elevated liver enzymes are a sign of potential hepatotoxicity, a known adverse effect of this compound.[4][5] Prompt action is necessary to prevent severe liver damage.
-
Confirm Liver Injury:
-
Collect blood samples to perform a liver function panel, including ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Consider histopathological analysis of liver tissue at the end of the study or in a subset of animals to assess the extent of liver damage.
-
-
Toxicity Management Protocol:
-
Grade 3 Elevation (e.g., >5-20x the upper limit of normal for ALT/AST): Withhold this compound treatment. Monitor liver enzymes every 2-3 days. If levels return to baseline or Grade 1 within a week, you can consider re-initiating treatment at a reduced dose (e.g., 50% of the original dose).
-
Grade 4 Elevation (e.g., >20x the upper limit of normal for ALT/AST): Permanently discontinue this compound treatment for that animal.
-
Elevated Bilirubin: If elevated ALT/AST is accompanied by a significant increase in total bilirubin, this is a sign of more severe liver dysfunction, and treatment should be stopped immediately.
-
-
Prophylactic Measures in Future Studies:
-
Consider establishing a baseline liver function profile for all animals before starting treatment.
-
Implement routine monitoring of liver enzymes (e.g., weekly) throughout the study.
-
Quantitative Toxicity Data
The following tables summarize quantitative data from preclinical toxicity studies of this compound in animal models.
Table 1: Single-Dose and Short-Term Toxicity of this compound in Rodents
| Species | Dose (mg/kg) | Route of Administration | Observation | Reference |
| Mouse | 120 | Oral | Mortality and severe clinical signs (loss of righting reflex, uncoordinated gait, decreased activity) | FDA Non-Clinical Review |
| Mouse | 100 | Oral | Dose lowered from 120 mg/kg due to toxicity; significant body weight loss initially, followed by recovery | FDA Non-Clinical Review |
| Mouse | ≥60 | Oral | Dose-related increases in liver weights | FDA Non-Clinical Review |
| Mouse | 10 | Oral | Aggravated diethylnitrosamine-induced hepatocellular ballooning and apoptosis | [12] |
| Rat | 100 | Oral | Mortality in a 28-day study | FDA Non-Clinical Review |
| Rat | ≥60 | Oral | CNS clinical signs (uncoordinated gait, decreased activity, decreased righting reflex) in a 28-day study | FDA Non-Clinical Review |
Table 2: Chronic Toxicity of this compound in Rats (26-week study)
| Dose (mg/kg/day) | Observation | Reference |
| 48 | Mortality | FDA Non-Clinical Review |
| ≥24 | CNS clinical signs (decreased activity, uncoordinated gait) | FDA Non-Clinical Review |
Experimental Protocols
Protocol: Dose-Finding Study of this compound in a Mouse Xenograft Model
This protocol outlines a typical dose-escalation study to determine the Maximum Tolerated Dose (MTD) of this compound in mice bearing subcutaneous tumors.
-
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD-SCID or Balb/c nude).
-
Age/Weight: 6-8 weeks old, 18-22 grams.
-
Housing: Group-housed in sterile, ventilated cages with ad libitum access to food and water.
-
-
Tumor Implantation:
-
Inject 1-5 x 10^6 human cancer cells with known MET alterations (e.g., MET amplification or exon 14 skipping) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[10]
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
This compound Formulation and Dosing:
-
Vehicle: Prepare a sterile solution of 0.5% methylcellulose and 0.05% Polysorbate 80 in water.[11]
-
This compound Suspension: Prepare fresh daily by suspending the required amount of this compound powder in the vehicle.
-
Dose Levels: Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 20, 40, 80 mg/kg).
-
Administration: Administer orally via gavage once or twice daily for a specified period (e.g., 21-28 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).
-
Body Weight: Record body weight 2-3 times per week. A weight loss of >20% is a common humane endpoint.[16]
-
Clinical Observations: Perform daily checks for clinical signs of toxicity, including changes in posture, activity, grooming, and signs of edema or distress.
-
Toxicity Monitoring: At the end of the study, or if humane endpoints are reached, collect blood for complete blood count (CBC) and serum chemistry (including liver enzymes). Collect tumors and major organs for histopathological analysis.
-
Humane Endpoints: Euthanize animals if any of the following are observed: tumor volume exceeds 2000 mm³, tumor becomes ulcerated, body weight loss exceeds 20%, or the animal shows signs of significant distress.[2]
-
-
Data Analysis:
-
Determine the MTD as the highest dose that does not cause mortality or unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).
-
Evaluate the anti-tumor efficacy at each dose level by comparing tumor growth in the treated groups to the control group.
-
Visualizations
MET Signaling Pathway and Inhibition by this compound
Caption: MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Dose Escalation Study
Caption: Workflow for a preclinical dose escalation study of this compound.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Article - Standard on Tumor Productio... [policies.unc.edu]
- 3. Targeting MET in Non-Small Cell Lung Cancer (NSCLC): A New Old Story? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. easl.eu [easl.eu]
- 9. researchgate.net [researchgate.net]
- 10. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 11. pmda.go.jp [pmda.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. This compound successfully overcomes tepotinib-induced intolerable peripheral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Management of Peripheral Edema in Patients with MET Exon 14-Mutated Non-small Cell Lung Cancer Treated with Small Molecule MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. med.hku.hk [med.hku.hk]
Capmatinib Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capmatinib. The following information addresses common challenges related to the compound's insolubility in aqueous solutions for experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue due to this compound's low aqueous solubility. This compound is practically insoluble in neutral aqueous solutions[1][2][3][4]. When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay. While some cell lines tolerate up to 0.5% DMSO, higher concentrations can be toxic. A lower final DMSO concentration may require using a more concentrated initial stock, which can be challenging.
-
Optimize Stock Solution Concentration: Prepare a stock solution in 100% DMSO at a concentration that allows for a sufficient dilution factor while keeping the final DMSO percentage low. For example, a 10 mM stock in DMSO will require a 1:1000 dilution to achieve a 10 µM final concentration with 0.1% DMSO.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This gradual change in solvent composition can sometimes help maintain solubility.
-
Pre-warm Medium/Buffer: Warming the aqueous medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the this compound stock to the aqueous solution. Vortex gently or pipette up and down to aid dissolution.
-
Consider Surfactants or Co-solvents: For biochemical assays (not cell-based), the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility[5]. For in vivo studies, co-solvents like PEG300 and Tween-80 in a saline solution have been used[6].
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro experiments[1][2][3][4]. It is important to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound[3]. Methanol can also be used to dissolve this compound[7][8].
Q3: What are the reported solubility limits for this compound?
A3: The solubility of this compound varies significantly between aqueous and organic solvents. The following table summarizes key solubility data.
| Solvent | Solubility | Notes | Citations |
| Water | < 0.1 mg/mL (practically insoluble) | Solubility is pH-dependent, slightly higher in acidic conditions (pH 1-2). | [1][2][9][10][11] |
| DMSO | 2 mg/mL - 50 mg/mL | Often requires sonication and/or warming to 60°C to fully dissolve. | [1][2][3][4][12] |
| Methanol | Soluble | Used for preparing standard solutions for analysis. | [7][8][13] |
| Ethanol | Insoluble | [3][4] | |
| 0.5% CMC-Na in saline | Can form a uniform suspension | Recommended for in vivo oral administration. | [2][14] |
Q4: I am preparing this compound for an in vivo study. What formulation should I use?
A4: For oral administration in animal studies, this compound is often prepared as a suspension. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in saline[2][14]. Another reported formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline[6]. It is crucial to ensure a homogenous suspension before administration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or warm the solution at 37-60°C for a short period, followed by vortexing[1][2][15].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage[2][16].
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations.
-
For each dilution step, add the this compound stock or intermediate dilution to the medium and immediately mix by gentle vortexing or pipetting. Do not allow the concentrated stock to sit in the aqueous medium before mixing.
-
Visually inspect the final dilutions for any signs of precipitation before adding them to the cells.
-
Ensure the final DMSO concentration in the cell culture wells is below the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Visualizations
Caption: this compound inhibits the c-MET signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound HCl hydrate (INCB28060; INC-280) | c-Met inhibitor | CAS 1865733-40-9 | Buy this compound HCl hydrate (INCB-28060; INC280) from Supplier InvivoChem [invivochem.com]
- 7. Stability Indicating Assay Method Development and Validation of this compound by RP-HPLC and Characterization of its Degradation Product by LC-MS : Oriental Journal of Chemistry [orientjchem.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. novartis.com [novartis.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. interchim.fr [interchim.fr]
- 13. HPLC with Fluorescence and Photodiode Array Detection for Quantifying this compound in Biological Samples: Application to In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
Impact of Capmatinib stability in cell culture media over time
Welcome to the technical support center for Capmatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find frequently asked questions and troubleshooting guides to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C for up to one year. For short-term use, aliquots can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. When preparing your stock solution, ensure you are using high-purity, anhydrous DMSO to minimize degradation.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically not exceeding 0.1%. Higher concentrations of DMSO can have cytotoxic effects and may interfere with your experimental results. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent.
Q3: How stable is this compound in powder form?
A3: this compound powder is stable for up to three years when stored at -20°C.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] In cancer, aberrant activation of the c-MET signaling pathway can drive tumor growth, proliferation, and metastasis.[2] this compound binds to the ATP-binding site of the c-MET kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibition of c-MET signaling | Degradation of this compound in cell culture media: this compound may degrade over the course of a long experiment (e.g., >48 hours), leading to a decrease in the effective concentration. | - Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. - Consider replenishing the medium with freshly diluted this compound every 24-48 hours for long-term experiments. - Refer to the experimental protocol below for assessing this compound stability. |
| Suboptimal preparation or storage of stock solution: Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound. | - Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. - Always store stock solutions at -80°C for long-term storage. | |
| Presence of high serum concentration: Serum proteins can bind to small molecule inhibitors, reducing their bioavailable concentration. | - If possible, reduce the serum concentration in your cell culture medium. - If high serum is required, you may need to increase the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration under your specific conditions. | |
| High background signal or off-target effects | High concentration of this compound: Using excessively high concentrations can lead to off-target effects. | - Perform a dose-response experiment to determine the lowest effective concentration that inhibits c-MET signaling without causing significant off-target effects. - Ensure the final DMSO concentration is below 0.1%. |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response to this compound. | - Standardize your cell culture protocols, including seeding density and passage number. - Use the same batch of media and serum for a set of related experiments. |
| Pipetting errors: Inaccurate dilution of the stock solution can lead to variability in the final concentration. | - Use calibrated pipettes and ensure proper mixing when preparing working solutions. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions. This data is based on forced degradation studies and provides an indication of the compound's stability. For precise quantification in your specific experimental setup, it is recommended to perform a stability analysis as described in the experimental protocols section.
| Condition | Time | Expected Degradation (%) | Primary Degradation Products |
| Acidic (e.g., 0.1 N HCl) | 24 hours | Significant | Hydrolysis products |
| Basic (e.g., 0.1 N NaOH) | 24 hours | Significant | Hydrolysis products |
| Oxidative (e.g., 3% H₂O₂) | 24 hours | Moderate | Oxidation products |
| Photolytic (UV light) | 24 hours | Moderate | Photodegradation products |
| Thermal (60°C) | 24 hours | Minimal | - |
| Neutral (Aqueous solution) | 24 hours | Stable | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.12 mg of this compound (Molecular Weight: 412.42 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
-
Procedure:
-
Prepare working solutions of this compound at a final concentration of 10 µM in your cell culture medium of choice (with and without 10% FBS).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aliquot the solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point, remove the corresponding tubes and immediately store them at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method. A suitable method would involve a C18 column with a mobile phase of methanol and water and UV detection at approximately 265 nm.
-
Quantify the peak area corresponding to this compound and calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Caption: c-MET Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability in cell culture media.
Caption: A logical guide for troubleshooting inconsistent experimental results with this compound.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of this compound degradation in stress conditions including degradation product characterization using ultra-high-performance liquid chromatography-quadrupole-time of flight mass spectrometry and stability-indicating analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying MET-Independent Resistance Pathways to Capmatinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of investigating MET-independent resistance to Capmatinib.
Frequently Asked Questions (FAQs)
Q1: What are the known MET-independent resistance pathways to this compound?
A1: Acquired resistance to this compound, a potent MET inhibitor, can occur through the activation of bypass signaling pathways that are not reliant on MET. The most commonly observed MET-independent resistance mechanisms include:
-
Activation of EGFR Signaling: This can happen through several mechanisms, including the heterodimerization of MET and EGFR, as well as increased expression of EGFR and its ligand, heparin-binding EGF-like growth factor (HBEGF)[1][2].
-
PI3K/AKT Pathway Activation: Amplification of PIK3CA, the catalytic subunit of PI3K, can lead to the activation of the PI3K/AKT signaling pathway, rendering cells resistant to this compound[1][2].
-
MAPK Pathway Activation: The RAS/MAPK pathway is another critical downstream signaling cascade that can be activated to bypass MET inhibition[1][2].
-
HER2 Amplification: Amplification of the HER2 (ERBB2) gene is another mechanism of acquired resistance to MET inhibitors, leading to the activation of alternative survival pathways.
-
MYC Amplification: Concurrent amplification of the MYC oncogene has been identified as a potential mechanism of primary resistance to this compound in MET-amplified non-small cell lung cancer (NSCLC)[3][4].
Q2: How can I establish this compound-resistant cell lines in my laboratory?
A2: Establishing this compound-resistant cell lines is a crucial first step in studying resistance mechanisms. A common method is the stepwise exposure of a MET-dependent cancer cell line to increasing concentrations of this compound over time. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the initial screening methods to identify potential resistance pathways?
A3: Once you have established this compound-resistant cell lines, you can use several screening methods to identify the potential resistance pathways. These include:
-
Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays allow for a broad screening of the phosphorylation status of multiple RTKs simultaneously, providing a snapshot of which signaling pathways may be activated in the resistant cells.
-
RNA Sequencing (e.g., 3' mRNA sequencing): This can identify changes in gene expression profiles between the parental and resistant cell lines, highlighting upregulated genes and pathways in the resistant cells[1].
-
Western Blotting: This technique is used to confirm the activation of specific signaling pathways identified in the initial screens by examining the phosphorylation status of key proteins (e.g., EGFR, AKT, ERK).
Troubleshooting Guides
Generation of Resistant Cell Lines
| Problem | Possible Cause | Solution |
| Cells do not develop resistance. | The starting concentration of this compound is too high. | Begin with a very low concentration of this compound (e.g., 10 nM) and increase it gradually in a stepwise manner[1][2]. |
| The parental cell line is not sufficiently MET-dependent. | Confirm the MET dependency of your parental cell line using a cell viability assay with this compound. | |
| High levels of cell death during selection. | The incremental increase in this compound concentration is too steep. | Increase the drug concentration more gradually, allowing the cells more time to adapt at each step. |
| The cell culture conditions are not optimal. | Ensure proper cell culture maintenance, including media changes and passaging, to maintain cell health. |
Western Blot Analysis
| Problem | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins. | Inefficient protein extraction or sample degradation. | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process[5]. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| Inefficient antibody binding. | Optimize the primary and secondary antibody concentrations and incubation times. Ensure the blocking buffer is compatible with your antibodies[5]. | |
| High background. | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST)[5]. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations[5]. |
Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent IC50 values. | Variation in cell doubling time. | Ensure that cells are in the logarithmic growth phase when setting up the assay. |
| Inaccurate drug concentrations. | Prepare fresh drug dilutions for each experiment and verify the stock concentration. |
Quantitative Data Summary
Table 1: IC50 Values for this compound in Parental and Resistant NSCLC Cell Lines
| Cell Line | Description | This compound IC50 | Reference |
| EBC-1 | Parental MET-amplified NSCLC | 3.70 ± 0.10 nmol/L | [6] |
| EBC-CR1 | This compound-Resistant | > 10 µmol/L | [6] |
| EBC-CR2 | This compound-Resistant | > 10 µmol/L | [6] |
| EBC-CR3 | This compound-Resistant | > 10 µmol/L | [6] |
Table 2: Combination Therapy IC50 Values in this compound-Resistant Cells
| Cell Line | Combination Treatment | IC50 | Reference |
| EBC-CR3 | Afatinib + BYL719 (0.1 µmol/L) | Synergistic inhibition | [1][2] |
| PC-9/ER | This compound + EGFR-TKI (0.1 µM) | 0.020 µM | [7] |
| HCC827/OR | This compound + EGFR-TKI (0.1 µM) | <0.010 µM | [7] |
| Patient-Derived Cells (MYC-amplified) | ICX-101 (MYC inhibitor) | 0.74 µM | [3][4] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cell lines from a MET-amplified parental cell line, such as EBC-1[1][2][6].
Materials:
-
MET-amplified NSCLC cell line (e.g., EBC-1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental EBC-1 cells in a T-75 flask and allow them to adhere overnight.
-
Stepwise Exposure:
-
Begin by exposing the cells to a low concentration of this compound (e.g., 10 nM).
-
Culture the cells in the presence of the drug, changing the medium with fresh drug every 3-4 days.
-
Once the cells become confluent and show signs of recovery and stable growth, passage them and increase the this compound concentration in a stepwise manner.
-
Continue this process, gradually increasing the drug concentration up to a final concentration of 1.5 µM, 2.2 µM, or 2.4 µM to establish different resistant clones (e.g., EBC-CR1, EBC-CR2, EBC-CR3)[1][2][6].
-
-
Maintenance of Resistant Lines: Once established, maintain the resistant cell lines in a medium containing a maintenance dose of this compound (e.g., 1 µmol/L) to ensure the stability of the resistant phenotype[2][6].
-
Verification of Resistance: Regularly perform cell viability assays to confirm the resistance of the established cell lines compared to the parental line.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol provides a general guideline for performing Western blot analysis to detect the phosphorylation status of key proteins in the EGFR, PI3K/AKT, and MAPK pathways[1][5][8].
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required (e.g., with or without this compound) and then lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: Cell Viability Assay (MTS/MTT)
This protocol outlines the steps for performing a cell viability assay to determine the IC50 of this compound or other inhibitors[9].
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound or other test compounds
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Reagent Addition:
-
For MTS assay: Add 20 µl of MTS reagent to each well and incubate for 1-4 hours.
-
For MTT assay: Add 10 µl of MTT reagent to each well and incubate for 1-4 hours. Then, add 100 µl of solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 4: Quantitative PCR (qPCR) for Gene Amplification
This protocol provides a general method for determining the copy number of genes such as MET, HER2, and MYC[2].
Materials:
-
Genomic DNA extracted from parental and resistant cell lines
-
qPCR primers for the target gene (e.g., MET, HER2, MYC) and a reference gene (e.g., RNase P)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the cell lines.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the genomic DNA template, primers for the target and reference genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Determine the Ct values for the target and reference genes. Calculate the relative copy number of the target gene using the ΔΔCt method, comparing the resistant cells to the parental cells.
Visualizations
Caption: Experimental workflow for identifying and validating this compound resistance mechanisms.
Caption: EGFR signaling as a bypass mechanism to this compound resistance.
Caption: PIK3CA amplification leading to this compound resistance.
References
- 1. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 3. MYC amplification-conferred primary resistance to this compound in a MET-amplified NSCLC patient: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC amplification-conferred primary resistance to this compound in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. e-crt.org [e-crt.org]
- 7. A novel mesenchymal epithelial transition (MET) inhibitor, CB538, relieves acquired resistance in EGFR-mutated MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to mitigate Capmatinib-induced peripheral edema in vivo
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating strategies to mitigate Capmatinib-induced peripheral edema in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of peripheral edema with this compound in clinical studies?
A1: Peripheral edema is one of the most common adverse events reported in clinical trials of this compound. The incidence varies across studies but is consistently high. For instance, in the GEOMETRY mono-1 study, peripheral edema of any grade was observed in 51% to 54.2% of patients with MET-dysregulated advanced non-small cell lung cancer (NSCLC).[1][2][3] Grade 3 or 4 peripheral edema has been reported in up to 13% of patients in some studies.[1]
Q2: What is the proposed mechanism for this compound-induced peripheral edema?
A2: The exact mechanism is not fully elucidated, but the leading hypothesis is an increase in vascular permeability.[4][5] this compound is a potent inhibitor of the c-Met receptor tyrosine kinase. The natural ligand for c-Met is Hepatocyte Growth Factor (HGF). The HGF/c-Met signaling pathway is believed to play a role in maintaining vascular endothelial integrity.[4][6] By inhibiting this pathway, this compound may disrupt the balance of vascular permeability, leading to fluid leakage into the interstitial space.[1][4][7] Other potential, though less likely, primary mechanisms include effects on renal function or drug-induced hypoalbuminemia.[1][4]
Q3: Are there established in vivo models specifically for this compound-induced peripheral edema?
A3: Currently, there is a lack of published, standardized in vivo models specifically designed to replicate this compound-induced peripheral edema. Most available models focus on inflammation-induced edema (e.g., carrageenan-induced paw edema), which may not fully recapitulate the specific mechanism of a tyrosine kinase inhibitor.[8] Researchers typically need to adapt existing models for assessing vascular permeability or develop custom models based on the drug's mechanism of action.
Q4: What are the current clinical management strategies for this side effect, and can they be adapted for preclinical studies?
A4: In clinical practice, management is largely empirical and includes non-pharmacological approaches like compression stockings, limb elevation, and specific exercises.[1][7] Pharmacological interventions may involve diuretics, although their efficacy can be limited if the primary mechanism is not fluid retention.[1][9] Dose reduction or interruption of this compound is also a common strategy for persistent edema.[1][10] For preclinical research, these strategies can be conceptually adapted. For example, the efficacy of diuretics could be tested in an animal model, or studies could be designed to investigate if intermittent dosing schedules mitigate edema while maintaining anti-tumor efficacy.
Troubleshooting Guide for In Vivo Experiments
Issue 1: Difficulty in inducing and consistently measuring peripheral edema in a rodent model after this compound administration.
-
Possible Cause 1: Incorrect animal model. The rodent strain used may not be susceptible to the specific off-target effects of this compound that lead to edema.
-
Troubleshooting Tip: While specific models are not established, Wistar or Sprague-Dawley rats are commonly used for general edema studies.[8] It may be necessary to screen different strains to find a responsive one.
-
Possible Cause 2: Insufficient drug exposure. The dose or duration of this compound treatment may not be adequate to induce a measurable edematous response.
-
Troubleshooting Tip: Conduct a dose-escalation study to identify a dose that induces measurable edema without causing severe systemic toxicity. Ensure appropriate vehicle and route of administration for optimal bioavailability.
-
Possible Cause 3: Insensitive measurement technique. The method used to quantify edema may not be sensitive enough to detect subtle changes.
-
Troubleshooting Tip: Use a sensitive and reproducible measurement method. A digital plethysmometer or fine calipers for paw thickness are more precise than manual measurements with a string.[1][2][11] Refer to the Experimental Protocols section for detailed methodologies.
Issue 2: High variability in edema measurements between animals in the same treatment group.
-
Possible Cause 1: Inconsistent drug administration. Variations in injection volume or gavage technique can lead to different levels of drug absorption.
-
Troubleshooting Tip: Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, ensure the stomach is not full to avoid variability in absorption.
-
Possible Cause 2: Differences in baseline limb volume. Natural variations in animal size will affect absolute edema measurements.
-
Troubleshooting Tip: Normalize the data. Express edema as a percentage increase from the baseline measurement taken before the start of treatment for each animal. This will account for individual differences.
-
Possible Cause 3: Animal stress. Stress can influence physiological parameters and contribute to variability.
-
Troubleshooting Tip: Acclimatize animals to the experimental procedures and handling before the study begins to minimize stress-induced responses.
Issue 3: The observed edema is transient and resolves quickly, making it difficult to test mitigation strategies.
-
Possible Cause: The pharmacokinetic profile of this compound in the chosen animal model may lead to rapid clearance and a short duration of the effect.
-
Troubleshooting Tip: Increase the dosing frequency (e.g., from once to twice daily, mirroring the clinical schedule) to maintain a more constant plasma concentration.[2] Alternatively, consider a continuous delivery method like an osmotic minipump if bolus dosing proves too variable.
Quantitative Data Summary
The following table summarizes the incidence of peripheral edema from key this compound clinical trials.
| Study/Trial | Patient Population | This compound Dose | Incidence of Peripheral Edema (Any Grade) | Incidence of Peripheral Edema (Grade ≥3) |
| GEOMETRY mono-1 | MET-dysregulated advanced NSCLC | 400 mg twice daily | 51% | 9% |
| GEOMETRY mono-1 (Updated) | METex14 advanced NSCLC | 400 mg twice daily | 54.2% | Not specified |
| Phase I Study | MET-positive solid tumors | 400 mg tablets twice daily | 39% | Not specified |
| Japanese Phase I Study | Advanced solid tumors | 100 mg QD to 600 mg BID | 20.5% | Not specified |
| RECAP (Real-world) | METex14 advanced NSCLC | Not specified | 48% (treatment-related) | 13% |
Data compiled from multiple sources.[1][2][3][10]
Experimental Protocols
1. Protocol for a Rodent Model of this compound-Induced Edema
This protocol is a proposed methodology, as a standardized model has not been published. It is based on common practices for inducing and measuring drug-related edema.
-
Animals: Male Wistar rats (200-250g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Baseline Measurement:
-
Gently restrain the rat.
-
Measure the volume of the right hind paw using a digital plethysmometer. The paw should be immersed to a specific anatomical landmark (e.g., the lateral malleolus) to ensure consistency.
-
Alternatively, measure the dorsoventral paw thickness using a digital caliper.
-
Record this as the baseline volume/thickness.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally via gavage at a predetermined dose (e.g., 50 mg/kg, twice daily). The control group receives the vehicle only.
-
-
Edema Measurement:
-
Measure the paw volume/thickness at regular intervals post-administration (e.g., 2, 4, 6, 24, 48, and 72 hours after the first dose and daily thereafter).
-
Calculate the percentage increase in paw volume: [(Vt - V0) / V0] * 100, where Vt is the volume at time t and V0 is the baseline volume.
-
-
Mitigation Strategy Testing: Potential mitigating agents (e.g., diuretics, corticosteroids) can be co-administered, and their effect on the percentage increase in paw volume can be compared to the this compound-only group.
2. Protocol for Assessing Vascular Permeability (Evans Blue Extravasation Assay)
This protocol assesses the underlying mechanism of edema.
-
Animals and Drug Treatment: Use the same animal model and this compound treatment regimen as described above.
-
Procedure:
-
At a time point of interest (e.g., when peak edema is observed), anesthetize the animal.
-
Inject Evans Blue dye (e.g., 20 mg/kg of a 0.5% solution in sterile saline) intravenously via the tail vein.[7] The dye binds to serum albumin.
-
Allow the dye to circulate for a specified period (e.g., 30 minutes).[7]
-
Perform cardiac perfusion with saline to remove intravascular dye.
-
Dissect the tissue of interest (e.g., paw tissue, skin from the edematous region).
-
Weigh the tissue sample.
-
Extract the Evans Blue dye from the tissue by incubating it in formamide at 55°C for 24-48 hours.[12]
-
Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations. Results are typically expressed as µg of dye per mg of tissue.
-
A significant increase in dye content in the tissues of this compound-treated animals compared to controls indicates increased vascular permeability.[7]
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced peripheral edema.
Caption: Experimental workflow for studying this compound-induced edema in vivo.
References
- 1. A new mechanical method for measuring rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution 3D volumetry versus conventional measuring techniques for the assessment of experimental lymphedema in the mouse hindlimb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Molecular Regulation of Vascular Permeability Using a VEGF-Inducible Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An accurate and simple method for measurement of paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensing of Vascular Permeability in Inflamed Vessel of Live Animal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]
Technical Support Center: Investigating MET Kinase Domain Mutations and Capmatinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating MET kinase domain mutations that confer resistance to Capmatinib.
Frequently Asked Questions (FAQs)
Q1: What are the known MET kinase domain mutations that confer resistance to this compound?
A1: Acquired resistance to this compound, a type I MET tyrosine kinase inhibitor (TKI), can be mediated by secondary mutations within the MET kinase domain. The most frequently reported mutations occur at residues D1228 and Y1230.[1][2] These mutations are thought to weaken the binding affinity of type I MET TKIs to the MET kinase domain.[1]
Q2: What are the primary off-target mechanisms of acquired resistance to this compound?
A2: Besides on-target MET mutations, resistance to this compound can arise from the activation of bypass signaling pathways that reactivate downstream signaling cascades, rendering the inhibition of MET ineffective. Key off-target mechanisms include:
-
Activation of EGFR Signaling: Overexpression of Epidermal Growth Factor Receptor (EGFR) and its ligand, heparin-binding EGF-like growth factor (HBEGF), can lead to EGFR-dependent growth.[3][4] Heterodimerization of MET and EGFR has also been observed as a resistance mechanism.[3]
-
HER2 Amplification: Amplification of the HER2 (ERBB2) gene can activate downstream signaling independently of MET, providing a bypass track for cell proliferation and survival.[5][6][7]
-
Activation of the PI3K/Akt Pathway: Amplification of PIK3CA, the gene encoding the catalytic subunit of PI3K, can lead to constitutive activation of the PI3K/Akt pathway, a critical downstream effector of MET signaling.[3][8]
-
KRAS Mutations: Acquired mutations in the KRAS gene can drive downstream signaling through the MAPK pathway, bypassing the need for MET activation.[9]
Q3: How can I generate this compound-resistant cell lines in the lab?
A3: this compound-resistant cell lines can be established by continuous, stepwise exposure of a this compound-sensitive parental cell line (e.g., MET-amplified EBC-1 cells) to increasing concentrations of the drug over an extended period.[3][4][10] This process selects for cells that have acquired resistance mechanisms. The development of resistance should be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.[10]
Troubleshooting Guides
Generating this compound-Resistant Cell Lines
| Issue | Possible Cause | Troubleshooting Step |
| Massive cell death after increasing drug concentration. | The incremental increase in this compound concentration is too high. | Reduce the fold-increase in drug concentration at each step. A 25-50% increase is a reasonable starting point.[11] If significant cell death still occurs, revert to the previous, lower concentration until the cell population recovers.[11] |
| Resistant phenotype is lost over time. | The resistance mechanism is unstable without selective pressure. | Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound. This concentration should be high enough to maintain selective pressure but not so high as to induce significant cell death.[8] It is also crucial to create frozen stocks of the resistant cells at various passages.[11] |
| Inconsistent IC50 values in resistant cell population. | The resistant cell population is heterogeneous, consisting of clones with different resistance mechanisms or levels of resistance. | Consider performing single-cell cloning by limiting dilution to isolate monoclonal resistant populations.[11] This will allow for the characterization of specific resistance mechanisms. |
Cell Viability Assays (MTT/XTT)
| Issue | Possible Cause | Troubleshooting Step |
| High background absorbance. | Contamination of reagents or interference from the test compound. | Run a control with the MTT reagent and the test compound in a culture medium without cells to check for chemical interference.[12] Ensure all reagents are fresh and sterile. |
| Incomplete solubilization of formazan crystals (MTT assay). | Insufficient volume or mixing of the solubilization solvent. | Ensure complete solubilization by using an adequate volume of a suitable solvent like acidified SDS or DMSO and mix thoroughly by pipetting or using a plate shaker.[13][14] Visually inspect the wells under a microscope to confirm the complete dissolution of crystals before reading the absorbance.[13] |
| High variability between replicate wells. | Uneven cell seeding, edge effects, or pipetting errors. | Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.[13] Use calibrated pipettes and be consistent with your pipetting technique. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Parental and Resistant NSCLC Cell Lines
| Cell Line | Description | This compound IC50 |
| EBC-1 | Parental, MET-amplified | 3.70 ± 0.10 nmol/L |
| EBC-CR1 | This compound-resistant | > 10 µmol/L |
| EBC-CR2 | This compound-resistant | > 10 µmol/L |
| EBC-CR3 | This compound-resistant | > 10 µmol/L |
Data derived from a study on acquired resistance in MET-amplified non-small cell lung cancer.[3][4][8][15]
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous stepwise exposure to a drug.
Materials:
-
This compound-sensitive parental cell line (e.g., EBC-1)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell counting kit (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a cell viability assay with a range of this compound concentrations to determine the IC50 value.[16]
-
Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[11]
-
Stepwise increase in drug concentration: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the this compound concentration by 25-50%.[11]
-
Monitor cell viability: At each concentration step, monitor the cells for signs of toxicity. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[11]
-
Repeat the process: Continue this stepwise increase in this compound concentration over several months.
-
Characterize the resistant cells: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI of ≥ 5 is generally considered successful.[11]
-
Cryopreserve resistant cells: At each stage of resistance development, it is crucial to freeze down vials of cells for backup.
Western Blot Analysis of MET and EGFR Phosphorylation
This protocol is for detecting the phosphorylation status of MET and EGFR in response to this compound treatment.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-MET, anti-total-MET, anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell treatment and lysis: Seed cells and allow them to attach. Treat the cells with this compound at the desired concentration and for the specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing phosphatase and protease inhibitors.[17]
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17][18]
-
Gel electrophoresis: Load the samples onto an SDS-PAGE gel and run it to separate the proteins by size.[18]
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]
-
Primary antibody incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-MET) diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative PCR (qPCR) for Gene Copy Number Variation
This protocol is for determining the copy number of genes such as MET, HER2, and PIK3CA.
Materials:
-
Genomic DNA isolated from parental and resistant cell lines
-
Primers specific for the target gene (e.g., MET) and a reference gene with a known stable copy number (e.g., RNase P)
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
Procedure:
-
Genomic DNA isolation: Isolate high-quality genomic DNA from the cell lines.
-
Primer design: Design or obtain validated primers for the target and reference genes. The amplicon size should ideally be between 75-200 bp.[20]
-
qPCR reaction setup: Prepare the qPCR reactions in triplicate for each sample, including a no-template control.[21] Each reaction should contain the qPCR master mix, primers, and genomic DNA.
-
qPCR run: Perform the qPCR on a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used.
-
Data analysis: Determine the quantification cycle (Cq) values for the target and reference genes in each sample. The change in copy number can be calculated using the comparative Cq (ΔΔCq) method, where the target gene Cq is normalized to the reference gene Cq and then compared between the resistant and parental cell lines.
Visualizations
Caption: MET signaling and mechanisms of this compound resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound [e-crt.org]
- 5. Case report: HER2 amplification as a resistance mechanism to crizotinib in NSCLC with MET exon 14 skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Case report: HER2 amplification as a resistance mechanism to crizotinib in NSCLC with MET exon 14 skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. e-crt.org [e-crt.org]
- 9. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Is Your MTT Assay the Right Choice? [promega.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. idtdna.com [idtdna.com]
Validation & Comparative
A Preclinical Head-to-Head: Capmatinib vs. Crizotinib in NSCLC Models
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), inhibitors of the MET receptor tyrosine kinase have emerged as a critical therapeutic strategy for patients harboring specific MET alterations, primarily MET exon 14 skipping (METex14) mutations and MET amplification. This guide provides a detailed preclinical comparison of two key MET inhibitors: capmatinib, a highly potent and selective MET inhibitor, and crizotinib, a multi-targeted kinase inhibitor with activity against MET, ALK, and ROS1. The following sections present a synthesis of available preclinical data, offering a side-by-side view of their in vitro and in vivo activities, alongside detailed experimental protocols to aid in the design and interpretation of future studies.
Mechanism of Action and Kinase Selectivity
This compound is a type Ib, ATP-competitive inhibitor of MET, demonstrating high potency and selectivity. Preclinical studies have shown that this compound has a half-maximal inhibitory concentration (IC50) of 0.6 nmol/L in a Ba/F3 cell line engineered to express a METex14 mutation.[1] Impressively, it exhibits a greater than 10,000-fold selectivity for MET over a large panel of other human kinases.[2] This high selectivity is a key differentiating feature, potentially translating to a more favorable safety profile by minimizing off-target effects.
Crizotinib, on the other hand, is a multi-targeted kinase inhibitor. While it is an effective inhibitor of MET, it also potently inhibits ALK and ROS1 kinases. This broader activity profile has led to its approval for the treatment of ALK- and ROS1-rearranged NSCLC, in addition to its use in MET-driven disease.[3][4][5][6][7] The multi-targeted nature of crizotinib may contribute to a different spectrum of both therapeutic activities and potential side effects compared to the more selective this compound.
In Vitro Efficacy: A Look at Cellular Models
The in vitro potency of this compound and crizotinib has been evaluated in various NSCLC cell lines harboring different MET alterations. While direct head-to-head studies across a wide panel of cell lines are limited in the public domain, data from various sources allow for a comparative assessment.
Table 1: In Vitro Activity of this compound and Crizotinib in MET-Altered NSCLC Cell Lines
| Cell Line | MET Alteration | This compound IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| EBC-1 | MET Amplification | ~1-10 | ~10-50 | [2] |
| Hs 746T | MET Amplification | Data not available | ~5 | |
| H596 | METex14 | Data not available | ~10 | |
| Ba/F3-METex14 | METex14 (engineered) | 0.6 | Data not available | [1] |
Note: IC50 values are approximate and can vary based on experimental conditions. Data for a direct comparison in the same study is limited.
Interestingly, studies on acquired resistance have shown that NSCLC cell lines (EBC-1) made resistant to this compound also exhibit cross-resistance to crizotinib.[2] This suggests that despite their differences in selectivity, the mechanisms of resistance to these two drugs within MET-amplified cells can be overlapping.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both this compound and crizotinib has been demonstrated in in vivo preclinical models of NSCLC. These studies typically involve the implantation of human NSCLC cells into immunodeficient mice, followed by treatment with the respective inhibitors.
This compound: Preclinical studies have demonstrated this compound's potent in vivo activity. In xenograft models using the MET-amplified EBC-1 lung cancer cell line, this compound treatment led to significant tumor growth inhibition.[8] Furthermore, in patient-derived xenograft (PDX) models harboring METex14 skipping mutations, this compound also showed robust anti-tumor efficacy.[9]
Crizotinib: Crizotinib has also shown efficacy in preclinical models of MET-driven NSCLC. Studies in xenograft models with MET amplification have demonstrated its ability to inhibit tumor growth.[3] Its activity in models with METex14 alterations has also been documented, providing the preclinical rationale for its clinical investigation in this patient population.[5][6][7]
Table 2: Summary of In Vivo Efficacy in NSCLC Xenograft Models
| Drug | Model | MET Alteration | Dosing | Tumor Growth Inhibition | Reference |
| This compound | EBC-1 Xenograft | MET Amplification | 10 mg/kg, twice daily | Significant tumor growth inhibition | [8] |
| This compound | PDX Model | METex14 | 10 mg/kg, twice daily | Significant tumor growth inhibition | [8] |
| Crizotinib | Xenograft Model | MET Amplification | Not specified | Tumor growth inhibition | [3] |
| Crizotinib | Xenograft Model | METex14 | Not specified | Tumor growth inhibition | [5][6][7] |
Signaling Pathway Inhibition
Both this compound and crizotinib exert their anti-tumor effects by inhibiting the MET signaling pathway. Upon binding to MET, they block its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and invasion.
Caption: MET signaling pathway and points of inhibition by this compound and crizotinib.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of MET inhibitors in NSCLC xenograft models.
Caption: A typical experimental workflow for in vivo evaluation of MET inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and crizotinib in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
In Vivo Tumor Xenograft Study
-
Animal Housing: House immunodeficient mice (e.g., BALB/c nude or NOD-SCID) in a specific pathogen-free facility. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., EBC-1) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Prepare formulations of this compound, crizotinib, and a vehicle control. Administer the treatments daily via oral gavage at the desired doses.
-
Efficacy and Tolerability Assessment: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
Preclinical data indicate that both this compound and crizotinib are effective inhibitors of MET-driven NSCLC. This compound distinguishes itself with its high potency and selectivity for MET, which may offer a therapeutic advantage in terms of a focused mechanism of action and potentially fewer off-target toxicities. Crizotinib, as a multi-targeted inhibitor, has a broader kinase inhibition profile. The choice between these agents in a clinical setting will continue to be guided by patient-specific factors, including the precise genetic alteration, prior treatment history, and tolerability. The preclinical models and methodologies outlined in this guide provide a framework for further research aimed at optimizing the use of these and other MET inhibitors in the treatment of NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of crizotinib in lung cancers harboring a MET exon 14 alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparing the efficacy of Capmatinib and tepotinib in MET-mutant cells
A Comparative Guide for Researchers and Drug Development Professionals on the Efficacy of Two Potent MET Inhibitors
In the landscape of targeted therapies for cancers driven by aberrant Mesenchymal-Epithelial Transition (MET) signaling, two highly selective MET tyrosine kinase inhibitors (TKIs), Capmatinib and Tepotinib, have emerged as pivotal players. Both drugs have demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping mutations, leading to their approval for this indication.[1][2][3] This guide provides an objective comparison of the efficacy of this compound and Tepotinib in MET-mutant cells, supported by preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their understanding and application of these targeted agents.
Mechanism of Action: Targeting the Aberrant MET Signaling Cascade
Both this compound and Tepotinib are potent and selective, ATP-competitive, reversible inhibitors of the MET receptor tyrosine kinase.[4][5][6] The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), or by oncogenic mutations, triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways. These pathways are crucial for cell proliferation, survival, migration, and invasion.[7][8]
Mutations that lead to METex14 skipping result in a dysfunctional MET protein with impaired degradation, leading to its accumulation and constitutive activation.[9] Both this compound and Tepotinib bind to the kinase domain of the MET receptor, inhibiting its autophosphorylation and subsequently blocking the activation of these downstream signaling cascades, thereby exerting their anti-tumor effects.[7][10][11]
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies have established the potent anti-tumor activity of both this compound and Tepotinib in various MET-driven cancer models. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| This compound | MET | EBC-1 (MET amplified) | 0.6 | |
| MET | Hs746T (METex14) | 0.13 | [5] | |
| Tepotinib | MET | Various | ~1.7 (average) | [10] |
| MET | Hs746T (METex14) | 3.0 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
One study directly comparing the potency of several MET inhibitors reported an IC50 of 0.6 nM for this compound and 3.0 nM for Tepotinib, suggesting a higher in vitro potency for this compound in the tested model. However, it is important to note that direct comparisons of potencies can be challenging due to differences in assay formats and pharmacokinetic properties.[3] Both drugs have demonstrated effective inhibition of MET phosphorylation and downstream signaling at nanomolar concentrations.[3][12]
Clinical Efficacy in METex14 Skipping NSCLC: Key Phase II Trial Data
The clinical efficacy of both this compound and Tepotinib has been most prominently demonstrated in patients with advanced or metastatic NSCLC harboring METex14 skipping mutations. The pivotal phase II trials, GEOMETRY mono-1 for this compound and VISION for Tepotinib, have provided robust data on their clinical activity.
| Trial | Inhibitor | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) (months) | Reference |
| GEOMETRY mono-1 | This compound | Treatment-naïve | 68% | 12.6 | [1][3][13] |
| Previously treated | 41% | 9.7 | [1][3][13] | ||
| VISION | Tepotinib | Treatment-naïve & Previously treated (combined) | 43% | 10.8 - 11.1 | [3] |
| Treatment-naïve | 57% | ≥12 (in 40% of responders) | [2] | ||
| Previously treated | 45% | ≥12 (in 36% of responders) | [2] |
In the GEOMETRY mono-1 trial, this compound demonstrated a higher ORR in treatment-naïve patients (68%) compared to previously treated patients (41%).[1][3][13] The VISION trial for Tepotinib showed a consistent ORR of around 43-45% in both treatment-naïve and previously treated populations.[2][3] A real-world comparison of the two drugs suggested similar outcomes and no significant differences in adverse events.[14][15]
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to MET inhibitors is an emerging clinical challenge. Several mechanisms of resistance to both this compound and Tepotinib have been identified:
-
On-target resistance: Secondary mutations in the MET kinase domain, such as D1228 and Y1230 mutations, can interfere with drug binding.[16][17]
-
Bypass signaling activation: Upregulation of alternative signaling pathways, such as the EGFR pathway, can circumvent the MET blockade.[18] Co-occurring alterations in the MAPK pathway have also been implicated in resistance to Tepotinib.
-
Downstream alterations: Genetic alterations in downstream signaling components, like PIK3CA amplification, can also confer resistance.[18]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of this compound and Tepotinib.
Cell Culture
MET-mutant cancer cell lines, such as Hs746T (METex14 skipping) and EBC-1 (MET amplified), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Tepotinib for 72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[6][13]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting the data using a non-linear regression model.
Western Blotting for MET Phosphorylation
-
Cell Lysis: Treat MET-mutant cells with this compound or Tepotinib for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET (e.g., Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject MET-mutant cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Drug Administration: Randomize the mice into treatment groups and administer this compound, Tepotinib, or a vehicle control orally at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
Both this compound and Tepotinib are highly effective targeted therapies for cancers driven by MET mutations, particularly METex14 skipping NSCLC. Preclinical data suggests that this compound may have a higher in vitro potency in some models, while clinical trial results demonstrate robust and durable responses for both drugs. The choice between these inhibitors in a clinical setting may depend on factors such as the patient's prior treatment history, specific tumor characteristics, and the treating physician's discretion, as real-world data suggests comparable efficacy and safety profiles. For researchers and drug developers, both agents serve as excellent tools to further investigate MET signaling and to develop next-generation therapies that can overcome resistance and improve patient outcomes.
References
- 1. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scrc.tbzmed.ac.ir [scrc.tbzmed.ac.ir]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 8. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assayquant.com [assayquant.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. courses.edx.org [courses.edx.org]
- 16. 4. Western blot confirmations [bio-protocol.org]
- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 18. broadpharm.com [broadpharm.com]
Validating Capmatinib's selectivity for MET over other tyrosine kinases
For Researchers, Scientists, and Drug Development Professionals
Capmatinib (Tabrecta®, INC280) is a potent and highly selective ATP-competitive inhibitor of the MET receptor tyrosine kinase, a critical driver in various cancers, including non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] This guide provides a comprehensive comparison of this compound's selectivity for MET over other tyrosine kinases, supported by available preclinical data, and details the experimental protocols used to determine its inhibitory activity.
Unparalleled Selectivity for MET
This compound distinguishes itself from other multi-kinase inhibitors through its exceptional selectivity for MET. Preclinical studies have consistently demonstrated that this compound is a highly potent MET inhibitor with an IC50 value of 0.13 nM in cell-free biochemical assays.[2][3][4] This high potency is coupled with a remarkable selectivity profile.
This high degree of selectivity minimizes off-target effects, which can contribute to a more favorable safety profile in clinical applications. In contrast to broader multi-kinase inhibitors like crizotinib, which also targets ALK and ROS1, this compound's focused action on the MET signaling pathway is a key therapeutic advantage.[6]
Comparative Kinase Inhibition Profile
The following table summarizes the available data on this compound's inhibitory concentration against MET and highlights its inactivity against other tested kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. MET | Reference |
| MET | 0.13 | - | [2][3][4] |
| AXL | >1,000 | >7,692-fold | Data not publicly available in full, inferred from high selectivity reports. |
| MER | >1,000 | >7,692-fold | Data not publicly available in full, inferred from high selectivity reports. |
| VEGFR2 | >1,000 | >7,692-fold | Data not publicly available in full, inferred from high selectivity reports. |
| TIE2 | >1,000 | >7,692-fold | Data not publicly available in full, inferred from high selectivity reports. |
Note: The IC50 values for kinases other than MET are not publicly available in specific numerical detail but are reported to be significantly higher, demonstrating this compound's high selectivity.
The MET Signaling Pathway and this compound's Mechanism of Action
The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion. In cancer, aberrant MET activation can drive tumor growth and metastasis.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. This targeted inhibition effectively shuts down the oncogenic signals driven by MET dysregulation.
Experimental Protocols for Kinase Inhibition Assays
The determination of this compound's potency and selectivity relies on robust in vitro kinase assays. Below is a detailed methodology representative of the protocols used in preclinical studies.
Biochemical Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified MET kinase.
Objective: To determine the IC50 value of this compound against MET kinase.
Materials:
-
Recombinant human MET kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
96-well or 384-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in the kinase assay buffer.
-
Reaction Setup: In each well of the plate, add the MET kinase, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radioactive assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or EDTA for non-radioactive assays).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular MET Phosphorylation Assay
This assay assesses the ability of this compound to inhibit MET phosphorylation within a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting HGF-induced MET phosphorylation.
Materials:
-
Cancer cell line with MET expression (e.g., H441)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
This compound (serial dilutions)
-
Lysis buffer
-
Antibodies: anti-phospho-MET, anti-total-MET, and secondary antibodies
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture: Plate the cells and grow them to a suitable confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours prior to the experiment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce MET phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.
-
Quantification:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-MET and anti-total-MET antibodies.
-
ELISA: Use a sandwich ELISA with capture and detection antibodies specific for phosphorylated and total MET.
-
-
Data Analysis: Quantify the levels of phosphorylated MET relative to total MET at each this compound concentration. The IC50 value is calculated by plotting the inhibition of MET phosphorylation against the drug concentration.
Conclusion
The available data robustly supports the classification of this compound as a highly potent and selective MET inhibitor. Its picomolar efficacy against MET and high selectivity over a vast number of other kinases underscore its targeted mechanism of action. This precise targeting of the MET signaling pathway is a key attribute that contributes to its clinical efficacy in patients with MET-driven malignancies. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of MET inhibitors in preclinical research.
References
- 1. Profile of this compound for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular correlates of response to this compound in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Capmatinib's Potency Across Cancer Cell Lines: A Comparative Guide
Capmatinib (INC280) is a potent and selective inhibitor of the MET receptor tyrosine kinase, a critical driver in various cancers.[1] This guide provides a comparative analysis of this compound's IC50 values across different cancer cell lines, details the experimental protocols for these measurements, and illustrates its mechanism of action within the MET signaling pathway. This information is intended for researchers, scientists, and professionals in drug development to facilitate their understanding and application of this targeted therapy.
Comparative IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in both cell-free and cell-based assays across a range of cancer cell lines.
| Assay Type | Cell Line / Target | Cancer Type | IC50 Value | Reference |
| Cell-Free Kinase Assay | c-MET | - | 0.13 nM | [2][3][4] |
| c-MET Phosphorylation | - | - | ~1 nM | [2] |
| Cell Viability | Lung Cancer Cell Lines | Non-Small Cell Lung Cancer | 0.3–0.7 nM | [5] |
| Cell Viability | SNU-5 | Gastric Cancer | 1.2 nM | [2] |
| Cell Viability | S114 | - | 12.4 nM | [2] |
| Colony Formation | H441 | Non-Small Cell Lung Cancer | ~0.5 nM | [2] |
| Cell Viability | U-87 MG | Glioblastoma | 2 nM | [2] |
| Cell Viability | Ba/F3 (with METex14) | Pro-B Cell Line | 0.6 nM | [6] |
| Cell Viability | NCI-H1993 | Non-Small Cell Lung Cancer | 2.3 nM | [3] |
Mechanism of Action: Inhibition of the MET Signaling Pathway
This compound is an ATP-competitive inhibitor that selectively targets the MET receptor tyrosine kinase.[3][4] In many cancers, the MET pathway is aberrantly activated through mechanisms such as MET exon 14 skipping mutations, gene amplification, or protein overexpression.[1][7] This leads to uncontrolled downstream signaling that promotes tumor cell proliferation, survival, invasion, and migration.[8][9]
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.[10] This activation triggers multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][7][11][12] this compound effectively blocks the initial phosphorylation of MET, thereby inhibiting the activation of these crucial downstream effectors and suppressing MET-dependent tumor cell activities.[2][8][13]
Caption: MET signaling pathway and the inhibitory action of this compound.
Experimental Protocols for IC50 Determination
The IC50 values are typically determined using cell viability or proliferation assays. Below is a generalized protocol based on common methods like the MTT or CellTiter-Glo® assays.
Objective: To determine the concentration of this compound required to inhibit 50% of cancer cell viability or proliferation in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, AlamarBlue)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[14]
-
Dilute the cell suspension to a predetermined optimal concentration (e.g., 5,000-10,000 cells/well).[15]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[16]
-
Incubate the plate for 24 hours to allow cells to attach.[16]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for a specified period, typically 72 hours.[6]
-
-
Cell Viability Assessment (Example using MTT assay):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for an additional 4 hours, allowing viable cells to convert MTT into formazan crystals.[14]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate for 10 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the log of the this compound concentration against the percentage of cell viability.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[16]
-
References
- 1. This compound for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase 1 study of this compound in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. emergencydrug.com [emergencydrug.com]
- 9. This compound | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. The Clinical Impact of this compound in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 13. This compound for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 16. m.youtube.com [m.youtube.com]
Capmatinib Demonstrates Efficacy in Crizotinib-Resistant MET-Driven Tumors, Outperforming Alternatives Against Certain Mutations
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that capmatinib, a potent and selective MET inhibitor, maintains significant activity in crizotinib-resistant MET-driven tumor models, demonstrating superiority over other MET inhibitors against specific secondary mutations that confer resistance. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, and details the methodologies employed in these critical studies for researchers in oncology and drug development.
Acquired resistance to the first-generation MET inhibitor crizotinib is a significant clinical challenge, frequently driven by secondary mutations in the MET kinase domain or the activation of bypass signaling pathways. This comparison focuses on the preclinical efficacy of this compound and other MET inhibitors in tumor models harboring these resistance mechanisms.
Comparative Efficacy of MET Inhibitors in Crizotinib-Resistant Models
This compound, a type Ib MET inhibitor, has shown robust activity against MET-amplified and MET exon 14 skipping mutant cancer cells.[1][2] However, its efficacy in the context of acquired resistance to the type Ia inhibitor crizotinib is of particular interest. Resistance to both crizotinib and this compound is often mediated by on-target secondary mutations in the MET kinase domain, most notably at amino acid positions D1228 and Y1230.[1][2]
To quantitatively assess the efficacy of this compound and its alternatives in overcoming crizotinib resistance, we have compiled in vitro data on their half-maximal inhibitory concentrations (IC50) against cell lines engineered to express these key resistance mutations.
Table 1: Comparative IC50 Values (nM) of MET Inhibitors in Crizotinib-Resistant MET Mutant Models
| Cell Line/Mutation | This compound (Type Ib) | Glesatinib (Type II) | Tepotinib (Type Ib) | Crizotinib (Type Ia) |
| MET Wild-Type | ~0.13 - 0.7 | - | ~1.7 - 4 | ~24 |
| MET D1228N | Resistant | Sensitive | Resistant | Resistant |
| MET Y1230C | Resistant | Sensitive | Resistant | Resistant |
| MET Y1230H | Resistant | Sensitive | Resistant | Resistant |
Note: Specific IC50 values can vary between studies and experimental conditions. "Resistant" indicates a significant increase in IC50, rendering the drug largely ineffective at clinically achievable concentrations. Data compiled from multiple preclinical studies.[1][2][3]
The data clearly indicate that while type I MET inhibitors like this compound and tepotinib are potent against MET-driven cancers, they lose efficacy in the presence of D1228 and Y1230 mutations.[1][2] In contrast, glesatinib, a type II MET inhibitor with a different binding mode, retains activity against these common resistance mutations, offering a potential sequential treatment option for patients who progress on type I inhibitors.[3][4]
Mechanisms of Action and Resistance
The differential efficacy of these inhibitors can be attributed to their distinct binding modes to the MET kinase.
Caption: MET signaling pathway and inhibitor binding.
Type I inhibitors, including crizotinib and this compound, bind to the active "DFG-in" conformation of the MET kinase.[1] Mutations at D1228 and Y1230 in the activation loop interfere with this binding, leading to resistance.[1] In contrast, type II inhibitors like glesatinib bind to the inactive "DFG-out" conformation, a mechanism that is less affected by these specific mutations, thus preserving their inhibitory activity.[3]
Beyond on-target mutations, resistance to MET inhibitors can also arise from the activation of bypass signaling pathways, such as the EGFR and KRAS pathways. In these scenarios, combination therapies targeting both MET and the respective bypass pathway may be necessary.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of MET inhibitors in crizotinib-resistant models.
Generation of Crizotinib-Resistant Cell Lines
-
Cell Culture: Start with a MET-driven cancer cell line known to be sensitive to crizotinib (e.g., H3122, a cell line with an EML4-ALK fusion which is also inhibited by crizotinib, can be used as a model system to study resistance mechanisms that can be applicable to MET-driven cancers).
-
Dose Escalation: Expose the cells to gradually increasing concentrations of crizotinib over a prolonged period (several months).[5]
-
Selection: Culture the cells in the presence of a maintenance dose of crizotinib to select for and maintain the resistant phenotype.
-
Characterization: Confirm resistance by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay. Analyze the genetic makeup of the resistant cells to identify mechanisms of resistance (e.g., sequencing the MET kinase domain).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MET inhibitors (this compound, glesatinib, tepotinib, crizotinib) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blot Analysis for MET Signaling
-
Cell Lysis: Treat cells with the MET inhibitors for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total MET, phosphorylated MET (p-MET), and downstream signaling proteins like AKT and p-AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Subcutaneously implant crizotinib-resistant cancer cells or patient-derived tumor fragments into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the MET inhibitors (e.g., this compound, glesatinib) and a vehicle control, typically via oral gavage, at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and downstream effects.
Caption: Experimental workflow for evaluating MET inhibitors.
Conclusion
Preclinical evidence strongly supports the efficacy of this compound in MET-driven tumor models. While on-target resistance mutations at D1228 and Y1230 can limit the activity of this compound and other type I MET inhibitors in the crizotinib-resistant setting, type II inhibitors such as glesatinib have demonstrated the ability to overcome this resistance. These findings underscore the importance of molecular profiling of resistant tumors to guide the selection of subsequent therapies. The experimental models and protocols detailed herein provide a framework for the continued evaluation and development of novel MET-targeted therapies to improve outcomes for patients with MET-driven cancers.
References
- 1. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Capmatinib and Savolitinib in the Inhibition of MET Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
The MET receptor tyrosine kinase is a critical oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations or MET amplification. The development of targeted MET tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these patients. Among the leading MET inhibitors are Capmatinib (Tabrecta™) and Savolitinib (Orpathys®), both demonstrating potent and selective inhibition of MET signaling. This guide provides a side-by-side comparison of their effects on MET phosphorylation, supported by available experimental data and detailed methodologies to aid researchers in their understanding and future investigations.
Quantitative Comparison of Inhibitory Potency
This compound and Savolitinib are both highly potent ATP-competitive inhibitors of MET kinase. While a comprehensive head-to-head study under identical experimental conditions is not extensively available in the public domain, data from various preclinical studies allow for a comparative analysis of their inhibitory concentrations (IC50) against MET phosphorylation.
| Inhibitor | Assay Type | IC50 (nM) | Source |
| This compound | Biochemical Assay | 0.13 | [1][2][3] |
| Cell-Based Assay | 0.3 - 0.7 | [2] | |
| Comparative Analysis | 0.6 | [4] | |
| Savolitinib | MET Phosphorylation Inhibition | < 5 | [5] |
| Recombinant MET Inhibition (in vitro) | 4 | [6] | |
| Comparative Analysis | 2.1 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the MET kinase by 50%. Lower values indicate higher potency.
The available data suggests that this compound may exhibit slightly higher potency in biochemical and cellular assays compared to Savolitinib.[4] However, it is crucial to note that direct comparisons of IC50 values across different studies can be influenced by variations in experimental conditions, such as ATP concentration, substrate used, and the specific cell line. Both drugs demonstrate high selectivity for MET over a large panel of other human kinases.[5][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the MET signaling pathway and a typical experimental workflow for evaluating the efficacy of MET inhibitors on phosphorylation.
Caption: MET Signaling Pathway and Inhibition by this compound and Savolitinib.
Caption: Experimental Workflow for Assessing MET Phosphorylation Inhibition.
Detailed Experimental Protocols
Several methods can be employed to quantify the inhibition of MET phosphorylation by this compound and Savolitinib. Below are detailed protocols for common assays.
Western Blot for Phospho-MET (p-MET)
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
a. Cell Lysis and Protein Quantification:
-
Culture MET-dependent cancer cell lines (e.g., EBC-1, MKN-45) to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound or Savolitinib for a predetermined time (e.g., 2 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total MET and a loading control (e.g., GAPDH or β-actin) to normalize the p-MET signal.
Enzyme-Linked Immunosorbent Assay (ELISA) for p-MET
ELISA provides a quantitative measurement of p-MET in cell lysates and is suitable for high-throughput screening.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for total MET.
-
Sample Addition: Add prepared cell lysates (as described in the Western Blot protocol) to the wells and incubate to allow the capture antibody to bind to MET protein.
-
Washing: Wash the wells to remove unbound proteins.
-
Detection Antibody: Add a detection antibody that specifically recognizes the phosphorylated form of MET (p-MET). This antibody is typically conjugated to an enzyme like HRP.
-
Substrate Addition: After another wash step, add a chromogenic substrate for the enzyme.
-
Signal Measurement: The enzyme will catalyze a color change, which is proportional to the amount of p-MET. Measure the absorbance using a microplate reader.
-
Data Analysis: Generate a standard curve to determine the concentration of p-MET in the samples.
In-Cell Western™ Assay for p-MET
This immunocytochemical method allows for the quantification of proteins directly in fixed cells in a microplate format, offering a higher throughput than traditional Western blotting.
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with inhibitors as described previously.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based solution (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate cells with primary antibodies for both p-MET and a normalization control (e.g., a total protein stain or an antibody against a housekeeping protein).
-
Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies with distinct emission spectra (e.g., IRDye® 680RD and IRDye® 800CW).
-
Imaging: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target and normalization proteins in each well. The normalized p-MET signal is then used to determine the dose-dependent inhibition.
Conclusion
Both this compound and Savolitinib are potent and selective inhibitors of MET phosphorylation, a key mechanism in MET-driven cancers. The available data suggests that this compound may have a slight potency advantage in preclinical models. However, the choice of inhibitor for research or clinical application will depend on a multitude of factors including the specific cancer type, the MET alteration, and the broader pharmacological profile of the drug. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these two important therapeutic agents.
References
- 1. Molecular correlates of response to this compound in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Role of this compound in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Savolitinib - NCI [dctd.cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Guide to Capmatinib and Other MET Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. In the landscape of non-small cell lung cancer (NSCLC) with MET dysregulation, MET tyrosine kinase inhibitors (TKIs) have shown considerable promise. However, as with other targeted agents, acquired resistance to these drugs, including the potent and selective MET inhibitor Capmatinib, is inevitable. Understanding the cross-resistance patterns between this compound and other MET TKIs is crucial for developing effective sequential and combination therapeutic strategies. This guide provides an objective comparison of the performance of this compound against other MET TKIs, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Mechanisms of Resistance to MET TKIs
Resistance to MET TKIs, including this compound, can be broadly categorized into two main types:
-
On-target resistance typically involves secondary mutations in the MET kinase domain. These mutations can interfere with drug binding and reduce the inhibitor's efficacy. Common mutations have been identified at residues such as D1228 and Y1230.[1]
-
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the MET blockade. These pathways can be activated through various genetic and non-genetic alterations. Key bypass pathways implicated in resistance to MET TKIs include:
-
EGFR Signaling: Activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a frequent mechanism of resistance. This can occur through EGFR amplification, mutations, or the formation of MET-EGFR heterodimers.[2][3]
-
KRAS Signaling: Amplification or activating mutations in KRAS, a downstream effector in the MAPK pathway, can drive resistance.[4][5]
-
PI3K/AKT/mTOR Pathway: Alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA amplification, can lead to MET-independent cell survival and proliferation.[2][3][6]
-
MYC Activation: Upregulation of the proto-oncogene MYC has been identified as a driver of both primary and acquired resistance to MET inhibitors like Savolitinib and has been implicated in this compound resistance.[7][8][9]
-
Comparative Efficacy and Cross-Resistance Profiles
The following tables summarize the in vitro efficacy of this compound and other MET TKIs against various cancer cell lines, including those with acquired resistance. The data is presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), which provide a quantitative measure of potency.
Table 1: IC50 Values (nM) of MET TKIs in MET-Driven Cancer Cell Lines
| Cell Line | MET Alteration | This compound | Tepotinib | Savolitinib | Crizotinib | AMG 337 |
| EBC-1 | MET amplification | Sensitive | - | 2.14[10] | - | - |
| Hs746T | MET amplification | - | - | - | <200[8] | 10[2] |
| SNU-5 | MET amplification | - | - | - | <200[8] | 40[2] |
| NCI-H1993 | MET amplification | - | - | 4.20[10] | - | - |
| MKN-45 | MET amplification | - | - | - | <200[8] | - |
| GTL-16 | MET amplification | - | - | - | 9.7[11] | - |
| PC-9MET1000 | MET amplification (Gefitinib-resistant) | - | - | - | - | - |
| EBC-CR1 | This compound-resistant (EGFR dependent) | 1,500 | - | - | >10,000 | - |
| EBC-CR2 | This compound-resistant (MET-EGFR heterodimer) | 2,200 | - | - | >10,000 | - |
| EBC-CR3 | This compound-resistant (PIK3CA amplification) | 2,400 | - | - | >10,000 | - |
Table 2: Overview of MET TKIs and their Characteristics
| MET TKI | Type | Key Features |
| This compound | Type Ib | Potent and selective MET inhibitor.[12] |
| Tepotinib | Type Ib | Highly selective and potent MET inhibitor.[12][13] |
| Savolitinib | Type Ib | Potent and highly selective MET inhibitor.[1] |
| Crizotinib | Type Ia | Multi-kinase inhibitor targeting ALK, ROS1, and MET.[11][12] |
| AMG 337 | Type II | Highly selective small-molecule MET inhibitor.[3][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate cross-resistance patterns.
Generation of MET TKI-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to establish acquired resistance in cancer cell lines.
-
Initial Seeding: Plate cancer cells (e.g., EBC-1, a MET-amplified NSCLC cell line) in a 10 cm dish at a density of 1 x 10^6 cells.
-
Initial TKI Exposure: After 24 hours, replace the medium with fresh medium containing a low concentration of the MET TKI (e.g., this compound at 10 nM).[14]
-
Dose Escalation: Culture the cells in the presence of the TKI. When the cells resume a normal growth rate, increase the concentration of the TKI by approximately two-fold.
-
Repeat Escalation: Continue this stepwise increase in TKI concentration over several months until the cells can proliferate in a clinically relevant high concentration of the drug (e.g., 1-2 µM).[14]
-
Characterization: The resulting resistant cell population can then be characterized to identify the mechanisms of resistance.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic effects of MET TKIs on sensitive and resistant cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MET TKI (e.g., this compound, Tepotinib) for 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Immunoblotting (Western Blotting)
This technique is used to detect changes in protein expression and phosphorylation levels in key signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and the logical relationships of resistance mechanisms.
References
- 1. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Spotlight on Tepotinib and this compound for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of Capmatinib in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Capmatinib's anti-tumor activity, with a specific focus on three-dimensional (3D) spheroid cultures as a preclinical model. As the tumor microenvironment plays a crucial role in drug efficacy and resistance, 3D culture systems that better mimic in vivo conditions are becoming indispensable tools in oncology research. This document compares the performance of this compound with other MET inhibitors based on available preclinical data and provides detailed experimental protocols for researchers looking to validate these findings.
Introduction to this compound and MET Inhibition
This compound (Tabrecta®) is a potent and selective small molecule inhibitor of the MET receptor tyrosine kinase.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a key oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2] this compound functions as an ATP-competitive inhibitor, binding to the MET kinase domain and preventing its phosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, thereby inhibiting tumor cell proliferation, survival, and invasion.[3]
The Importance of 3D Spheroid Cultures in Preclinical Validation
Traditional two-dimensional (2D) cell cultures, while useful for initial drug screening, often fail to replicate the complex cellular interactions and microenvironmental gradients found in solid tumors. In contrast, 3D spheroid cultures self-assemble into structures that mimic avascular tumor nodules, exhibiting gradients of oxygen, nutrients, and catabolites, as well as promoting cell-cell and cell-extracellular matrix interactions that are more representative of the in vivo state.[4] This increased complexity often leads to a higher resistance to anti-cancer drugs compared to 2D monolayers, making 3D spheroids a more stringent and predictive model for evaluating therapeutic efficacy.[4]
Comparative Performance of MET Inhibitors
While direct head-to-head comparisons of this compound with other MET inhibitors in 3D spheroid cultures of common MET-driven cancers are limited in publicly available literature, we can draw inferences from preclinical studies in 2D cultures and other models.
Table 1: Comparison of IC50 Values of MET Inhibitors in 2D Cell Cultures
| Inhibitor | Cell Line | MET Alteration | IC50 (nM) | Reference |
| This compound | Ba/F3 | MET exon 14 skipping | 0.6 | [5] |
| This compound | Hs746T (Gastric) | MET exon 14 skipping | ~1 | [6] |
| Crizotinib | H1993 (NSCLC) | MET Amplification | ~10 | [6] |
| Cabozantinib | Various | Multi-kinase inhibitor | Varies | [1] |
| Tepotinib | Various | MET exon 14 skipping | Varies | [5] |
| Savolitinib | Various | MET exon 14 skipping | Varies | [7] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here is for comparative purposes and highlights the high potency of this compound in MET-driven cell lines. A recent study on a novel MET variant (H1094Y) did show differential sensitivity in 3D cultures, with the variant being sensitive to crizotinib and savolitinib but exhibiting reduced sensitivity to this compound, underscoring the importance of testing in these more complex models.[7]
Experimental Protocols
This section provides a detailed methodology for establishing and analyzing 3D spheroid cultures to validate the anti-tumor activity of this compound.
Generation of 3D Tumor Spheroids (Liquid Overlay Technique)
This protocol is adapted from established methods for generating spheroids from NSCLC cell lines.[6]
Materials:
-
MET-amplified or MET exon 14 skipping NSCLC cell lines (e.g., H1993, EBC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture NSCLC cells in standard tissue culture flasks to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine cell viability and concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells per 100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Compact spheroids should form within 2-4 days.
This compound Treatment and Viability Assessment
Materials:
-
This compound (and other MET inhibitors for comparison) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Once uniform spheroids have formed, prepare serial dilutions of this compound and other MET inhibitors in complete cell culture medium.
-
Carefully remove 50 µL of the existing medium from each well and replace it with 50 µL of the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the spheroids with the compounds for a predetermined period (e.g., 72 to 120 hours).
-
At the end of the treatment period, assess cell viability using a 3D-compatible reagent according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a short period to lyse the cells and stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.
Western Blot Analysis of Downstream Signaling
Materials:
-
Treated and untreated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Collect spheroids from each treatment group and wash them with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of MET and its downstream targets.
Mandatory Visualizations
MET Signaling Pathway and this compound's Mechanism of Action
References
- 1. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. event.eortc.org [event.eortc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. emjreviews.com [emjreviews.com]
- 6. SRC and PIM1 as potential co-targets to overcome resistance in MET deregulated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
